Product packaging for Collagen(cattle skin) (9CI)(Cat. No.:CAS No. 9064-67-9)

Collagen(cattle skin) (9CI)

Cat. No.: B3068891
CAS No.: 9064-67-9
M. Wt: 1471.6 g/mol
InChI Key: WCTSASYOBIDUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Collagen(cattle skin) (9CI) is a useful research compound. Its molecular formula is C65H102N18O21 and its molecular weight is 1471.6 g/mol. The purity is usually 95%.
The exact mass of the compound type II collagen fragment is 1470.74669233 g/mol and the complexity rating of the compound is 3010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Collagen(cattle skin) (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Collagen(cattle skin) (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H102N18O21 B3068891 Collagen(cattle skin) (9CI) CAS No. 9064-67-9

Properties

IUPAC Name

6-amino-2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[[1-[2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H102N18O21/c1-4-36(2)55(81-51(88)34-72-61(99)45-18-13-29-83(45)64(102)42(22-25-54(92)93)76-48(85)31-68)63(101)74-37(3)56(94)70-32-50(87)77-44(30-38-14-6-5-7-15-38)60(98)78-39(16-8-10-26-66)57(95)71-33-49(86)75-41(21-24-53(90)91)59(97)79-40(20-23-47(69)84)58(96)73-35-52(89)82-28-12-19-46(82)62(100)80-43(65(103)104)17-9-11-27-67/h5-7,14-15,36-37,39-46,55H,4,8-13,16-35,66-68H2,1-3H3,(H2,69,84)(H,70,94)(H,71,95)(H,72,99)(H,73,96)(H,74,101)(H,75,86)(H,76,85)(H,77,87)(H,78,98)(H,79,97)(H,80,100)(H,81,88)(H,90,91)(H,92,93)(H,103,104)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTSASYOBIDUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H102N18O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9064-67-9
Record name Collagen (cattle skin)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Academic Significance of Collagen Cattle Skin in Biomaterials Research

Overview of Collagen's Fundamental Role as an Extracellular Matrix Protein

Collagen is the principal structural protein within the extracellular matrix (ECM), the intricate network of macromolecules that provides structural and biochemical support to surrounding cells. wikipedia.orgnottingham.ac.uk In tissues such as skin, bone, and tendons, collagen fibers are responsible for providing tensile strength and structural integrity. wikipedia.orgjapsonline.com The characteristic molecular structure of collagen is a triple helix, formed by three polypeptide α-chains. wikipedia.orgnih.gov This unique conformation, rich in the amino acids glycine (B1666218), proline, and hydroxyproline (B1673980), is crucial for its ability to self-assemble into highly organized fibrils and fibers. nih.govresearchgate.net

Beyond its mechanical role, the collagenous matrix is biologically active, directly influencing cellular behaviors such as adhesion, migration, proliferation, and differentiation. nih.govresearchgate.net It serves as a natural scaffold that guides tissue development and regeneration. japsonline.comresearchgate.net This inherent bioactivity is a primary reason why collagen, particularly from bovine skin, is extensively explored in tissue engineering, where the goal is to create biomaterials that can mimic the native ECM to repair or replace damaged tissues. nih.govresearchgate.net

Classification and Distribution of Collagen Types in Bovine Dermis (e.g., Type I, Type III, Type V)

The bovine dermis is a heterogeneous tissue composed of several types of collagen, each contributing unique properties to the skin's structure and function. While over 28 types of collagen have been identified, the fibrillar collagens are the most abundant. wikipedia.orgresearchgate.net In bovine skin, Type I and Type III are the predominant forms. nih.govmdpi.com

Collagen Type I is the most abundant protein in the body and the main structural component of the dermis, bone, tendons, and ligaments. pratherranch.comwikipedia.org It is responsible for the tissue's tensile strength and resilience. ontosight.ai In the dermal ECM, it constitutes the vast majority of the collagen content. nih.govmdpi.com

Collagen Type III is also a fibrillar collagen, commonly found alongside Type I in extensible connective tissues like skin and blood vessels. wikipedia.orgnottingham.ac.uk It plays a role in providing elasticity and support.

The relative distribution of these collagen types in the bovine dermis is a critical factor for its application as a biomaterial, as it influences the mechanical and biological properties of the resulting scaffold.

Table 1. Approximate Distribution of Major Collagen Types in Bovine Dermis This interactive table provides the typical percentages of the most abundant collagen types found within the extracellular matrix of cattle skin.

Collagen Type Approximate Percentage in Dermis Primary Function
Type I 80–85% nih.govmdpi.com Provides tensile strength and structural backbone pratherranch.com
Type III 8–15% nih.govmdpi.com Contributes to tissue elasticity; found with Type I wikipedia.org

| Type V | Minor component (<2%) nih.gov | Regulates the assembly and diameter of Type I fibrils oup.com |

Historical Context and Evolution of Research on Bovine Collagen

The use of animal-derived materials for medical purposes has a long history, but the focused scientific study of collagen as a biomaterial gained significant momentum in the 1970s and 1980s. nih.govresearchgate.net Initially, bovine skin collagen was primarily used in the form of processed tissues for applications like wound dressings. japsonline.com Its excellent biocompatibility, low antigenicity, and biodegradability made it a material of choice. pratherranch.commdpi.com

The evolution of research was significantly influenced by advancements in protein chemistry and cell biology, which allowed for the isolation, purification, and characterization of collagen. This led to the development of various forms of collagen-based biomaterials, including gels, sponges, films, and injectable matrices. mdpi.com These materials became fundamental tools in the nascent field of tissue engineering. japsonline.commdpi.com

A critical turning point in the late 20th century was the concern over the potential transmission of zoonotic diseases, particularly bovine spongiform encephalopathy (BSE). mdpi.comnih.gov This health concern drove rigorous improvements in purification protocols to ensure the removal of potential contaminants and significantly reduced risks. nih.gov Simultaneously, these concerns spurred intense research into alternative sources and production methods, leading to the development of recombinant human collagens as a potential substitute for animal-derived products, a field of research that has been active for the past three decades. nih.gov Despite the rise of alternatives, purified bovine collagen remains a vital and widely used biomaterial in research and medicine due to its abundance, cost-effectiveness, and well-documented performance in creating scaffolds for tissue regeneration. pratherranch.comnih.govmdpi.com

Primary Structure and Amino Acid Composition of Bovine Dermal Collagen

The foundational level of bovine dermal collagen's structure is its primary sequence of amino acids. This sequence is characterized by a distinctive and repetitive motif that is the hallmark of all collagen types. nih.gov Type I collagen, the predominant form in bovine skin, is a heterotrimer composed of two identical α1(I) chains and one α2(I) chain. usda.govnih.gov

A defining feature of the primary structure of bovine dermal collagen is the repeating tripeptide sequence, Gly-X-Y, where Glycine (Gly) is present at every third position. nih.govatlas.orgnih.govprinceton.eduresearchgate.net This consistent placement of glycine is sterically necessary, as it is the smallest amino acid, allowing for the tight packing of the three polypeptide chains into a helical structure. researchgate.netyoutube.com The 'X' and 'Y' positions are frequently occupied by other amino acids, most notably Proline (Pro) and 4-Hydroxyproline (Hyp), respectively. nih.govnews-medical.net The sequence Gly-Pro-Hyp is the most common triplet found in collagen. nih.gov While over 400 Gly-X-Y triplets are theoretically possible, only a limited number are found in significant quantities in fibrillar collagens. nih.gov

Table 1: Common Amino Acids in the Gly-X-Y Sequence of Bovine Collagen This table is interactive. You can sort the data by clicking on the column headers.

Position Common Amino Acids Significance
Gly Glycine Enables the tight coiling of the triple helix. researchgate.netyoutube.com
X Proline Contributes to the helical conformation of the individual alpha chains. wikipedia.org
Y 4-Hydroxyproline Crucial for the thermal stability of the triple helix through hydrogen bonding. nih.govnih.govwikipedia.org
X or Y Alanine, Lysine (B10760008), Arginine, Leucine, Valine, Serine, Threonine Participate in intermolecular interactions and cross-linking. nih.gov

Proline and its post-translationally modified form, hydroxyproline, are imino acids that play a critical role in the stability of the collagen triple helix. researchgate.netdrinkharlo.com Together, they constitute a significant portion of the amino acid composition of bovine collagen. The pyrrolidine (B122466) rings of proline and hydroxyproline introduce kinks into the polypeptide chain, promoting the formation of the left-handed helical conformation of the individual alpha chains. youtube.comwikipedia.org

Hydroxyproline, particularly 4-hydroxyproline in the Yaa position, is paramount for the thermal stability of the triple helix. nih.govnih.govwikipedia.org The hydroxyl group of hydroxyproline participates in the formation of a network of hydrogen bonds, which helps to lock the three alpha chains together. drinkharlo.com An increased content of hydroxyproline is directly correlated with a higher thermal denaturation temperature of the collagen. researchgate.net The stability conferred by hydroxyproline is stereospecific; the 4R configuration is essential for this stabilizing effect. nih.gov

Table 2: Imino Acid Composition and Contribution to Stability in Bovine Collagen This table is interactive. You can sort the data by clicking on the column headers.

Imino Acid Typical Position Role in Triple Helix Stability
Proline (Pro) X Induces the helical twist of the alpha chains. youtube.comwikipedia.org
4-Hydroxyproline (Hyp) Y Significantly enhances thermal stability through hydrogen bonding. nih.govnih.govwikipedia.orgdrinkharlo.com

Secondary Structure: Alpha Chain Conformations

Individually, each of the three polypeptide chains, or alpha chains, of collagen adopts a left-handed, polyproline II-type (PPII) helical conformation. nih.gov This is a more extended helical structure than the more common alpha-helix. wikipedia.org The unique secondary structure of the alpha chains is a direct consequence of the high content of proline and hydroxyproline, which restricts the rotational freedom of the polypeptide backbone. wikipedia.org

Triple Helical Structure Formation and Stability

Three of these left-handed alpha chains coil around each other in a right-handed fashion to form a triple helix, also known as tropocollagen. researchgate.netnews-medical.netnih.gov This "coiled-coil" arrangement results in a rope-like structure that is responsible for the remarkable tensile strength of collagen. arxiv.org

The stability of the collagen triple helix is maintained by a combination of intra- and intermolecular forces. Intramolecularly, the steric repulsion between the pyrrolidine rings of proline and hydroxyproline residues helps to maintain the extended helical conformation of the individual alpha chains. wikipedia.org

The integrity of the collagen triple helix is sensitive to several environmental factors:

Thermal Denaturation: As the temperature increases, the kinetic energy of the molecule overcomes the weak interactions stabilizing the triple helix, leading to its unwinding and denaturation into random coils. researchgate.net The temperature at which this occurs, known as the denaturation or melting temperature (Td), is directly proportional to the hydroxyproline content. mdpi.comnih.gov

pH: Extreme pH values can disrupt the electrostatic interactions and hydrogen bonding that stabilize the triple helix. Under acidic conditions, collagen molecules gain a net positive charge, leading to electrostatic repulsion that can facilitate their separation. nih.gov

Ionic Strength: The ionic strength of the surrounding solution can also influence the stability of the collagen triple helix. Changes in salt concentration can affect the electrostatic interactions between charged residues, with studies showing that collagen can adopt more compact structures at lower ionic strengths. arxiv.org

Extraction and Purification Methodologies for Research Grade Collagen Cattle Skin

Pre-treatment Strategies for Bovine Dermal Tissue

Effective pre-treatment of bovine dermal tissue is a critical preliminary step to enhance the efficiency of subsequent collagen extraction. The primary goals are the removal of non-collagenous materials such as fats, pigments, and unwanted proteins, which can interfere with the isolation process and compromise the purity of the final product.

Degreasing: Bovine skin contains a significant amount of fat that must be removed. nih.gov Chemical degreasing is commonly achieved using organic solvents. Alcohols, such as butyl alcohol, are effective in solubilizing fats and pigments from the tissue. nih.gov Another approach involves the use of detergents; for instance, a 75% sodium dodecylbenzene (B1670861) sulfonate (SDBS) solution has been used in an ultrasonic bath to degrease cattle skin. researchgate.net

Removal of Non-Collagenous Proteins: Alkaline treatment is a widely used method to eliminate non-collagenous proteins and swell the collagenous matrix, making it more accessible to extraction agents. A common procedure involves soaking the hide sections in a solution of 0.1 M sodium hydroxide (B78521) (NaOH) for several hours. researchgate.net It is crucial to control the alkali concentration and temperature (typically between 4 and 20 °C) to prevent degradation of the collagen's native structure. nih.gov Concentrations of NaOH ranging from 0.05 to 0.1 kmol/m³ are generally considered sufficient for this purpose. nih.gov Following the alkaline treatment, the tissue is washed extensively with distilled water until a neutral pH is achieved. researchgate.net Some protocols may also include a demineralization step using chelating agents like ethylenediaminetetraacetic acid (EDTA). nih.gov

Acid-Soluble Collagen (ASC) Extraction Techniques

Acid solubilization is one of the most common methods for extracting Type I collagen, preserving its native structure. This technique cleaves the non-helical telopeptide regions that contain the intermolecular cross-links, allowing the collagen molecules to dissolve in the acidic solution.

The process involves suspending the pre-treated bovine skin in a dilute acid solution with continuous stirring, typically at a low temperature (e.g., 4°C) to minimize thermal denaturation. nih.gov Organic acids are generally more effective than mineral acids at cleaving collagen crosslinks and solubilizing non-crosslinked collagen, often resulting in higher yields. nih.gov

Commonly Used Acids and Conditions:

Acetic Acid: This is the most widely reported organic acid for ASC extraction. nih.gov A typical concentration is 0.5 M, with extraction times ranging from 24 to 72 hours. nih.govresearchgate.net

Hydrochloric Acid: An example of an inorganic acid used in the process. nih.gov

The resulting acidic solution, containing the solubilized collagen, is then separated from the insoluble residue by filtration and centrifugation. pjoes.com The ASC method is effective for younger tissues with fewer and more labile cross-links.

ParameterConditionSource
Acid 0.5 M Acetic Acid nih.govresearchgate.net
Temperature 4 °C nih.gov
Duration 24-72 hours nih.gov
Ratio (Tissue:Solvent) 1:20 (w/v) pjoes.com

Enzymatic Solubilization Methods (e.g., Pepsin Digestion)

For tissues with more mature, stable cross-links that are resistant to acid hydrolysis, enzymatic methods are employed to increase the extraction yield. This technique is often used in conjunction with acid extraction. nih.gov The resulting collagen is referred to as pepsin-soluble collagen (PSC).

The most commonly used enzyme is pepsin, a protease that selectively cleaves the telopeptide regions of the collagen molecule without damaging the central triple-helical domain. nih.govpjoes.com This action breaks the intermolecular cross-links, rendering the collagen soluble in acidic solutions.

The process typically involves suspending the acid-insoluble residue in an acidic solution (e.g., 0.5 M acetic acid) and adding pepsin. The digestion is carried out at a low temperature (4°C) for an extended period (24-48 hours) to allow for effective enzymatic action while preventing thermal degradation of the collagen. google.comupm.edu.my The use of pepsin not only increases the collagen yield but can also enhance the purity of the extract by hydrolyzing non-collagenous proteins. nih.gov

ParameterConditionSource
Enzyme Pepsin nih.gov
Solvent 0.5 M Acetic Acid google.com
Temperature 4 °C google.com
Duration 24-48 hours google.comupm.edu.my
Enzyme:Substrate Ratio 1:100 (w/w) nih.gov

Alkali Hydrolysis Techniques for Collagen Isolation

Alkali hydrolysis is another chemical method used to extract collagen, typically employing aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide. nih.gov This method involves treating the pre-treated skin with an alkaline solution, which helps to break down non-collagenous components and swell the collagen fibers.

A study on Bali cattle hide utilized calcium hydroxide (Ca(OH)₂) in the pre-extraction process. scispace.com Treatments included soaking the hide in 5% or 15% Ca(OH)₂ solutions for four days at room temperature. scispace.com This was followed by extraction in a water bath at 60-70°C for 24 hours. scispace.com The results indicated that pre-treatment with alkali significantly increased the yield compared to a control without pre-treatment. scispace.com However, high concentrations of alkali (e.g., ≥0.2 M NaOH) can lead to significant loss and potential degradation of the native collagen structure. nih.gov Therefore, careful control of the alkaline concentration and temperature is essential.

Salt Solubilization and Differential Salt Precipitation Processes

Salt solubilization and precipitation are fundamental techniques used for both the extraction and purification of collagen.

Salt Solubilization: Neutral salt solutions, such as sodium chloride (NaCl), Tris-HCl, phosphates, and citrates, can solubilize collagen. nih.govupm.edu.my Type I collagen, the predominant type in skin, dissolves at NaCl concentrations below 1.0 M but precipitates at concentrations exceeding this threshold. nih.gov This property necessitates careful control over the salt concentration during extraction. nih.gov

Differential Salt Precipitation ("Salting Out"): This is a crucial purification step to isolate collagen from the crude extract. By adding a neutral salt like NaCl to the collagen solution (typically an acidic extract), the solubility of the collagen is reduced, causing it to precipitate. nih.gov The process is often carried out by increasing the NaCl concentration to a specific molarity (e.g., 2.0-2.5 M). researchgate.netpjoes.com The pH is typically adjusted to neutral (pH 7.0) with NaOH to facilitate precipitation. nih.gov The mixture is allowed to stand for several hours at 4°C, after which the collagen precipitate is collected by centrifugation. nih.gov This process can be repeated (recrystallization) to further enhance the purity of the collagen. nih.gov

Advanced Extraction Approaches (e.g., Ultrasound-Assisted Extraction)

To improve the efficiency of traditional extraction methods, advanced techniques such as Ultrasound-Assisted Extraction (UAE) have been developed. Ultrasound, which involves the use of sound waves with frequencies of ≥20 kHz, enhances the extraction process primarily through a phenomenon known as acoustic cavitation. nih.gov This creates intense turbulence in the liquid, which improves mass transfer and can accelerate chemical reactions. nih.gov

When applied to collagen extraction, ultrasound can:

Increase Yield: By disrupting the tissue matrix, ultrasound facilitates the penetration of solvents and enzymes, leading to a higher extraction yield. nih.govmdpi.com

Reduce Extraction Time: The enhanced mass transfer shortens the time required for extraction. nih.gov

Enhance Purity: In combination with enzymatic treatment, ultrasound can improve the purity of the extracted collagen. nih.gov

Studies have shown that using ultrasound in tandem with pepsin treatment for extraction from bovine tendon significantly increased the yield compared to using pepsin alone. nih.govresearchgate.net While beneficial, the intensity and duration of the ultrasonic treatment must be optimized to prevent potential damage to the collagen's native triple-helical structure. nih.gov

MethodKey AdvantageFindingSource
Ultrasound + Pepsin Increased Yield & EfficiencySignificantly increased collagen extraction rate from cattle tendon compared to pepsin alone. researchgate.net
Ultrasound Pre-treatment Higher YieldYield from Bactrian camel skin increased from 26.08% (PSC) to 41.99% (UPSC). mdpi.com

Purification Strategies for Enhanced Purity

Following initial extraction and precipitation, further purification steps are necessary to obtain research-grade collagen. The crude extract typically contains residual salts and non-collagenous proteins that must be removed. nih.gov

Dialysis: This is a standard and essential step to remove salts introduced during the precipitation process. The precipitated collagen, after being redissolved in a dilute acidic solution (e.g., 0.5 M acetic acid), is placed in a dialysis bag with a specific molecular weight cut-off (e.g., 100 kDa). upm.edu.mynih.gov The bag is then placed in a large volume of dialysate, such as dilute acetic acid or deionized water. researchgate.netupm.edu.my The dialysate is changed periodically to maintain a high concentration gradient, ensuring the efficient removal of small molecules like salts from the collagen solution. researchgate.net

Chromatography: For the highest purity, chromatographic techniques can be employed.

Ion-Exchange Chromatography: This method separates proteins based on their net charge and can be used to remove contaminating proteins. iium.edu.my

Affinity Chromatography: This technique is highly specific and is often used for purifying recombinant collagens that have been engineered with affinity tags. iium.edu.my

After purification, the final collagen solution is typically freeze-dried (lyophilized) to obtain a stable, dry product that can be stored for long-term use. researchgate.netresearchgate.net

Dialysis and Ultrafiltration Techniques

Dialysis and ultrafiltration are crucial post-extraction steps for purifying and concentrating collagen solutions. Both are membrane-based separation processes that segregate molecules based on size.

Ultrafiltration serves a dual purpose of purification and concentration, offering a more rapid alternative to dialysis. bubsnaturals.comresearchgate.net This technique uses hydrostatic pressure to force a solution against a semi-permeable membrane. Smaller molecules, such as water, salts, and low molecular weight contaminants, pass through the membrane's pores, while the larger collagen molecules are retained on the surface, becoming more concentrated. bubsnaturals.com Centrifugal filtration devices with specific molecular weight cut-off (MWCO) membranes, such as 100,000 MW, are commonly used to efficiently purify collagen extracts from smaller proteins and polysaccharides. nih.gov Ultrafiltration is particularly advantageous as it significantly reduces processing time and sample volume. researchgate.net

Table 1: Comparison of Dialysis and Ultrafiltration for Collagen Purification
ParameterDialysisUltrafiltration
PrincipleDiffusion based on concentration gradient across a semi-permeable membrane. creative-proteomics.comPressure-driven convective transport across a semi-permeable membrane.
Primary FunctionRemoval of small molecular weight impurities (e.g., salts, acids). bubsnaturals.comPurification and concentration of the collagen solution. bubsnaturals.com
Driving ForceConcentration Gradient. creative-proteomics.comPressure Gradient.
Processing TimeSlow (can take days). nih.govFast. researchgate.net
Sample VolumeIncreases due to buffer exchange.Decreases, leading to a concentrated product.

Fractionated Precipitation for Type-Specific Collagen Isolation

Fractionated precipitation, commonly known as "salting out," is a widely used method to separate different types of collagen from a mixed solution. nih.gov This technique exploits the differences in solubility of various collagen types in the presence of high concentrations of neutral salts, most commonly Sodium Chloride (NaCl). nih.govnih.gov

The process involves the stepwise addition of a neutral salt, such as NaCl, to the acidic collagen solution. nih.gov As the salt concentration increases, it reduces the amount of water available to solvate the protein molecules, leading to protein-protein interactions and subsequent precipitation. Different types of collagen precipitate at distinct salt concentrations. For instance, Type III collagen can be precipitated from pepsin-solubilized bovine skin extracts at NaCl concentrations between 1.5 M and 1.7 M, while Type I collagen, the most abundant type in skin, precipitates at higher NaCl concentrations, typically around 2.5 M, in an acidic buffer.

To achieve high purity, the precipitated collagen is collected by centrifugation. nih.gov The process can be repeated by re-dissolving the pellet and performing another round of salting-out, which further refines the separation. nih.gov Following precipitation, the collected collagen is redissolved in an acidic solution and extensively dialyzed against a dilute acid to remove the high concentration of salt. nih.gov This method is effective for separating major collagen types like Type I and Type III found in cattle skin. nih.gov

Table 2: Example of NaCl Concentrations for Fractionated Precipitation of Bovine Skin Collagen
Collagen TypeTypical NaCl Concentration for PrecipitationBuffer Condition
Type III Collagen1.5 M - 1.7 MAcidic (e.g., 0.5 M Acetic Acid)
Type I Collagen2.5 MAcidic (e.g., 0.5 M Acetic Acid)

Advanced Characterization Techniques for Collagen Cattle Skin

Spectroscopic Analyses for Structural Elucidation

Spectroscopic techniques are fundamental in determining the structural integrity and detailed molecular features of bovine skin collagen.

FTIR spectroscopy is a powerful non-destructive technique used to identify the characteristic functional groups and secondary structure of collagen. The analysis focuses on the specific absorption bands known as amide bands, which arise from the vibrations of the peptide backbone. researchgate.netresearchgate.net

The FTIR spectrum of bovine skin collagen displays several key amide bands:

Amide A: Typically found around 3300 cm⁻¹, this band is associated with N-H stretching vibrations and is indicative of hydrogen bonding. scispace.comnih.gov

Amide B: Observed near 2925 cm⁻¹, this band relates to the asymmetrical stretching of CH₂ groups. researchgate.netnih.gov

Amide I: This is the most prominent band for protein secondary structure analysis, occurring in the 1600-1700 cm⁻¹ region. It primarily arises from C=O stretching vibrations along the polypeptide backbone. scialert.netnih.gov For bovine collagen, this peak is typically observed around 1631-1659 cm⁻¹. nih.govresearchgate.net The intensity of the amide I band can indicate the density of collagen fiber packing. researchgate.net

Amide II: Found between 1540-1560 cm⁻¹, it results from N-H bending and C-N stretching vibrations. researchgate.net In bovine skin collagen, it is typically seen around 1547 cm⁻¹. nih.gov

Amide III: Located in the 1180-1300 cm⁻¹ range, this band is related to C-N stretching and N-H bending. researchgate.net For bovine collagen, it appears around 1235 cm⁻¹. nih.gov

The presence and specific wavenumbers of these amide bands confirm the characteristic triple-helical structure of collagen. researchgate.net

Table 1: Characteristic FTIR Amide Bands for Bovine Skin Collagen

Amide Band Typical Wavenumber (cm⁻¹) Vibrational Origin
Amide A ~3304 N-H stretching
Amide B ~2925 Asymmetrical CH₂ stretching
Amide I ~1631 C=O stretching
Amide II ~1547 N-H bending, C-N stretching

Data compiled from multiple sources. scispace.comnih.gov

Circular Dichroism (CD) spectroscopy is an essential tool for assessing the secondary structure and confirming the native triple-helical conformation of collagen. ufu.brrutgers.edu The unique, right-handed triple helix of collagen produces a characteristic CD spectrum.

Native type I collagen from bovine skin exhibits a distinct CD spectrum with a positive peak at approximately 221-222 nm and a strong negative peak around 198 nm. ufu.brnih.gov The positive peak at 222 nm is a hallmark of the collagen triple helix. nih.gov The intensity of this peak is directly proportional to the amount of triple-helical content in the sample. ufu.brrsc.org

Thermal denaturation, which causes the triple helix to unwind into random coils, can be monitored by observing the decrease in the positive peak's intensity at 222 nm as the temperature increases. rsc.orgnih.gov This allows for the determination of the collagen's melting temperature (Tm), a key indicator of its thermal stability.

UV-Visible spectroscopy is a straightforward method used for determining the concentration of collagen in solution and for monitoring its denaturation. Collagen exhibits a characteristic absorbance maximum in the far-UV region, typically around 230 nm, which is primarily due to the peptide bonds. nih.gov This absorbance can be used to quantify the protein concentration.

The near-UV absorption, influenced by aromatic amino acids like tyrosine and phenylalanine, can provide information on the integrity of the non-helical telopeptides. nih.gov Furthermore, changes in the UV absorbance spectrum can be used to track the thermal denaturation process. As the collagen triple helix unfolds, there is a noticeable change in the absorbance profile, providing a method to monitor the transition from the native to the denatured state. nih.govperkinelmer.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides high-resolution insights into the molecular structure, conformation, and dynamics of collagen. Solid-state NMR has been instrumental in studying collagen I in its fibrillar state. nih.gov

¹³C NMR chemical shifts are sensitive to changes in the dihedral angles of the protein backbone and amino acid side chains. This allows researchers to track conformational changes that occur during fibrillogenesis, the process of collagen molecules self-assembling into fibrils. nih.govacs.org Studies have shown that fibril formation induces an increase in the heterogeneity of side-chain conformations. nih.gov

Both ¹H and ¹³C NMR have been crucial in the structural determination of complex, mature cross-links isolated from bovine skin collagen. nih.govresearchgate.net By analyzing the chemical shifts and coupling constants, researchers can unambiguously assign the structure of these cross-linking molecules, which are vital for the mechanical stability of collagen fibers. nih.gov20.210.105 For instance, the structure of a tetrafunctional cross-link and the trifunctional cross-link, histidinohydroxylysinonorleucine, were determined using combined mass spectrometry and NMR techniques. nih.govresearchgate.net

Mass spectrometry (MS) is an indispensable tool for the detailed molecular analysis of collagen, including peptide mapping and the characterization of post-translational modifications (PTMs). creative-proteomics.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to identify and sequence the peptides produced after enzymatic digestion (e.g., with trypsin) of the collagen protein. acs.orgmdpi.com

This process, known as peptide mass fingerprinting, allows for the confirmation of the collagen type and the identification of its species of origin. nih.gov More advanced MS techniques enable the precise mapping of PTMs, such as the hydroxylation of proline and lysine (B10760008) residues, which are critical for the stability of the triple helix and for cross-linking. nih.gov

MS is particularly powerful for the analysis of collagen cross-links. It can be used to identify the specific amino acid residues involved in cross-linking and to elucidate the chemical nature of both immature (bivalent) and mature (trivalent) cross-links. nih.govmdpi.comnih.gov This provides a quantitative and qualitative analysis of the cross-linking patterns that are fundamental to the biomechanical properties of the tissue. nih.govdaneshyari.com

Table 2: Common Bivalent and Trivalent Collagen Cross-links Analyzed by Mass Spectrometry

Cross-link Type Name Precursor Residues
Bivalent (Immature) Lysinonorleucine (LNL) Lysine, Lysine aldehyde
Bivalent (Immature) Hydroxylysinonorleucine (HLNL) Hydroxylysine, Lysine aldehyde
Bivalent (Immature) Dihydroxylysinonorleucine (DHLNL) Hydroxylysine, Hydroxylysine aldehyde
Trivalent (Mature) Pyridinoline (Pyr) 2 Hydroxylysines, 1 Hydroxylysine aldehyde

Information based on known collagen cross-linking pathways. mdpi.com

Microscopic and Imaging Techniques for Ultrastructural Analysis

Microscopic techniques are employed to visualize the hierarchical structure of collagen, from individual fibrils to their organization within the extracellular matrix.

Atomic Force Microscopy (AFM) is another powerful imaging technique that can visualize the surface topography of collagen fibrils in a near-native state, often without the need for extensive sample preparation like staining or fixation. acs.org AFM also clearly resolves the D-banding pattern and can be used to study the mechanical properties of individual fibrils. wku.edu

Other advanced imaging techniques, such as Small Angle X-ray Scattering (SAXS), provide information on the average fibril diameter and orientation over a larger sample area, complementing the high-resolution data from microscopy. uc.edunih.gov These techniques collectively provide a comprehensive picture of the ultrastructure of collagen from cattle skin.

Scanning Electron Microscopy (SEM) for Surface Morphology and Fiber Network

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and the three-dimensional organization of the collagen fiber network. nanoscience.com This technique scans a sample with a focused beam of electrons to produce high-resolution images, revealing detailed morphological features. nanoscience.com In the context of cattle skin collagen, SEM is used to visualize the intricate weave of collagen fiber bundles, assess pore structure in collagen scaffolds, and observe the effects of processing methods, such as decellularization, on the extracellular matrix (ECM). nanoscience.comecmjournal.org

SEM analysis shows that native dermal collagen consists of densely packed, interwoven fiber bundles. researchgate.net The orientation of these fibers can be observed, which is crucial for understanding the mechanical properties of the skin. researchgate.net Following extraction and purification, collagen can be reconstituted into various forms, such as hydrogels or scaffolds. SEM imaging of these materials reveals a porous network of interconnected fibers and fibrils, the architecture of which is critical for applications in tissue engineering. nanoscience.com

Table 1: SEM Observations of Cattle Skin Collagen Morphology

FeatureTypical ObservationSignificance
Fiber Network Densely packed, interwoven bundles of collagen fibers in a complex, web-like structure.Determines the mechanical strength and elasticity of the tissue.
Fiber Orientation Mixed orientation in native tissue; can be aligned in engineered constructs. researchgate.netInfluences anisotropic mechanical properties and guides cell migration. researchgate.net
Surface Topography Reveals the surface texture and porosity of collagen-based biomaterials. nanoscience.comAffects cell attachment, proliferation, and tissue integration.
Pore Structure Interconnected pores of varying sizes in reconstituted scaffolds.Crucial for nutrient transport, waste removal, and cell infiltration in scaffolds.

Transmission Electron Microscopy (TEM) for Fibril Ultrastructure and D-banding

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the ultrastructure of individual collagen fibrils. biorxiv.org In TEM, a beam of electrons is transmitted through an ultra-thin specimen, allowing for detailed examination of internal structures. nih.gov

A hallmark of type I collagen, the predominant type in cattle skin, is its characteristic D-banding pattern, which is clearly visible with TEM. nih.govnih.gov This pattern arises from the specific staggered arrangement of tropocollagen molecules, resulting in a periodic banding with a repeat distance (D-period) of approximately 67 nanometers. nih.gov TEM is used to measure this D-periodicity, as well as the diameter of the collagen fibrils, which can range from 12 to 500 nm depending on the tissue and age. nih.gov These measurements are critical indicators of the integrity and proper assembly of the collagen structure. nih.govnih.gov

Table 2: TEM Analysis of Bovine Collagen Fibril Ultrastructure

ParameterTypical Measurement RangeMethodological Significance
Fibril Diameter 20 - 200 nm nih.govIndicates the maturity and packing of collagen; variations can signify pathological states. biorxiv.org
D-banding Period ~67 nm nih.govConfirms the native, staggered molecular assembly of type I collagen fibrils. nih.gov
Fibril Integrity Clearly defined, unbroken fibrilsAssesses potential damage from extraction and purification processes.

Atomic Force Microscopy (AFM) for Fibril Topography and Self-assembly Dynamics

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. sfu.ca It is uniquely suited for studying collagen because it can operate in near-physiological conditions and does not require staining or fixation, allowing for the imaging of collagen's structure from individual molecules to assembled fibrils. sfu.casfu.ca

AFM studies on pepsin-extracted type I bovine skin collagen have successfully imaged the D-banding pattern with a periodicity of 67-70 nm, consistent with TEM findings. researchgate.netnih.gov Beyond static imaging, time-lapse AFM has been used to directly observe the self-assembly dynamics of collagen molecules into fibrils in real-time. nih.gov These studies have revealed a two-step assembly process, where molecules first assemble and then rearrange into microfibrils that serve as the building blocks for larger fibrils. nih.gov AFM can also be used in nanoindentation mode to measure the mechanical properties, such as Young's modulus, of individual collagen fibrils. nih.gov

Table 3: Key Findings from AFM Studies on Bovine Skin Collagen

ParameterResearch FindingReference
Fibril Topography Provides high-resolution 3D surface profiles, clearly resolving the D-banding pattern. sfu.ca
D-banding Periodicity Measured at approximately 67 nm to 70 nm. researchgate.netnih.gov
Self-Assembly Time-lapse imaging shows fibrils growing longitudinally and laterally, starting from single molecules (~1.5 nm thick). nih.gov
Mechanical Properties Nanoindentation reveals the Young's modulus of individual fibrils, with values reported in the GPa range. nih.gov

Confocal Laser Scanning Microscopy (CLSM) for Three-dimensional Fiber Visualization

Confocal Laser Scanning Microscopy (CLSM) is an optical imaging technique used to increase micrograph contrast and to reconstruct three-dimensional images of samples. wur.nl By using a spatial pinhole to block out-of-focus light, CLSM allows for the collection of sharp, optical sections from thick specimens. wur.nl

For collagen visualization, CLSM is often used in conjunction with fluorescent dyes. researchgate.net For instance, picrosirius red staining, when observed with CLSM, can reveal the zonal organization of collagen fibers. researchgate.net More advanced methods utilize the fluorescence of specific dyes like Fast Green under anhydrous conditions to provide high-resolution 3D visualization of collagen network architecture in whole-mount tissue samples. nih.gov This approach enables the evaluation of the collagen macromolecular structure, including the pattern, orientation, and weave of fiber bundles within a larger tissue context. nih.govresearchgate.net

Polarized Light Microscopy for Fiber Organization and Birefringence

Polarized Light Microscopy (PLM) is a contrast-enhancing technique that utilizes the intrinsic birefringence of collagen to visualize fiber organization and architecture without the need for labels or stains. nih.gov Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. mdpi.com The highly organized, crystalline-like structure of collagen fibrils makes them strongly birefringent. mdpi.com

When combined with Picrosirius red staining, PLM can further enhance the visualization of collagen fibers. nih.govscielo.br The color of the stained fibers under polarized light relates to their thickness and packing density; thicker, more densely packed type I collagen fibers typically appear yellow to red, while thinner, less organized fibers (like type III) appear green. scielo.brresearchgate.net This technique is invaluable for assessing the organization and spatial distribution of collagen fibers in histological sections of skin. nih.gov

Table 4: Interpretation of Collagen Birefringence with Picrosirius Red Staining

Color ObservedInterpretationCollagen Type Association
Green to Yellow Thinner, loosely packed collagen fibers.Primarily Type III
Orange to Red Thicker, tightly packed, and highly organized fibers.Primarily Type I

Electrophoretic and Chromatographic Characterization

These techniques are used to separate and identify the protein components of a sample, providing crucial information about the molecular weight, subunit composition, and purity of the extracted collagen.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Molecular Weight Determination and Purity

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight. It is widely used to characterize the composition and purity of collagen extracted from cattle skin. mdpi.commedcraveonline.com

Type I collagen is a heterotrimer composed of two α1 chains and one α2 chain. In SDS-PAGE, these chains are separated and can be identified by their characteristic molecular weights. The α-chains typically have a molecular weight of approximately 130 kDa. researchgate.net The presence of higher molecular weight bands, such as β-chains (~250 kDa), indicates the presence of intramolecularly cross-linked α-chain dimers. researchgate.net The absence of significant bands at lower molecular weights suggests that the collagen has not undergone substantial degradation during the extraction process. researchgate.net Specialized SDS-PAGE systems, sometimes including urea, can be used to differentiate between different types of collagen, such as type I and type III. chondrex.com

Table 5: Typical SDS-PAGE Banding Pattern for Type I Collagen from Cattle Skin

ComponentDescriptionApproximate Molecular Weight (kDa)
α1 chain Alpha-1 polypeptide chain~130 - 149 medcraveonline.comresearchgate.net
α2 chain Alpha-2 polypeptide chain~130 medcraveonline.comresearchgate.net
β component Dimer of cross-linked α-chains~250 researchgate.net
γ component Trimer of cross-linked α-chains>250

High-Performance Liquid Chromatography (HPLC) for Amino Acid Composition and Peptide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the detailed analysis of collagen's primary structure. It is employed for both the quantitative analysis of its unique amino acid composition and for the mapping of peptide fragments generated through enzymatic digestion.

Amino Acid Composition: The quantitative analysis of amino acids is fundamental to confirming the identity and purity of collagen. The process typically involves the complete acid hydrolysis of the collagen sample to break it down into its constituent amino acids. These amino acids are then derivatized to make them detectable by UV or fluorescence detectors, separated via a reverse-phase HPLC column (commonly a C18 column), and quantified. nih.govresearchgate.net A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-CL), which reacts with primary and secondary amines to form stable, fluorescent adducts. nih.gov

The amino acid profile of Type I collagen from cattle skin is characterized by a high abundance of Glycine (B1666218) (Gly), which constitutes approximately one-third of the total residues, and significant amounts of Proline (Pro) and its post-translationally modified form, Hydroxyproline (B1673980) (Hyp). nih.govmdpi.com The presence of Hyp is a hallmark of collagen. The precise quantification of these amino acids, particularly the Gly-Pro-Hyp tripeptide sequence, is crucial for assessing the integrity of the collagenous structure. nih.gov

Table 1: Representative Amino Acid Composition of Bovine Tendon Collagen Determined by HPLC

Amino Acid Average Content (%)
Glycine 33.25 ± 0.20
Proline 11.87 ± 0.20
Hydroxyproline 10.51 ± 0.23

Data sourced from a study involving hydrolysis and derivatization with 9-fluorenylmethoxycarbonyl chloride, followed by HPLC with fluorescence detection. researchgate.net

Peptide Analysis: HPLC, often coupled with Mass Spectrometry (HPLC-MS), is a powerful tool for peptide mapping. nih.govrass-biosolution.com This technique is used to identify and quantify specific peptide markers that are characteristic of a particular collagen type. nih.govresearchgate.net For this analysis, the collagen is digested with a specific enzyme, such as trypsin. The resulting peptide mixture is then separated by HPLC. nih.gov The mass spectrometer identifies the individual peptides based on their mass-to-charge ratio, allowing for sequence confirmation. This method can verify the collagen type (e.g., Type I) and detect any modifications or impurities. natureblink.com For instance, the peptide GEAGPSGPAGPTGAR has been identified as a reliable marker for bovine Type I collagen in HPLC-MS analysis. nih.govresearchgate.net

Thermal Stability Analysis (e.g., Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a primary thermo-analytical technique used to determine the thermal stability of collagen. It measures the heat flow associated with the thermal denaturation of the collagen molecule, a process where the triple-helical structure unwinds into random coils. nih.govresearchgate.net This transition is observed as an endothermic peak on a DSC thermogram. researchgate.net

The key parameters obtained from a DSC analysis are the onset temperature (To), the peak denaturation temperature (Td), and the enthalpy of denaturation (ΔH). The denaturation temperature is a direct measure of the collagen's thermal stability; a higher Td indicates greater stability. researchgate.net The enthalpy reflects the energy required to disrupt the triple-helical structure and is related to the degree of intramolecular hydrogen bonding. nih.govbohrium.com

The thermal stability of collagen from cattle skin is significantly influenced by its hydration state. In a hydrated state, denaturation typically occurs in the range of 40–80°C. nih.gov In a dehydrated or freeze-dried state, the denaturation temperature increases substantially, often occurring between 180°C and 230°C. nih.gov Factors such as cross-linking also play a crucial role. Chemical cross-linking can increase the denaturation temperature but may decrease the enthalpy, which can be attributed to the disruption of the hydration network around the collagen molecules by the cross-linking agent. nih.gov

Table 2: DSC Denaturation Temperatures of Bovine Collagen Under Different Conditions

Sample State Denaturation Temperature (Td) Source
Hydrated Bovine Pericardium (Type I Collagen) ~60-85°C researchgate.net
Dehydrated Bovine Pericardium (Type I Collagen) ~180-230°C nih.gov
Non-Cross-Linked Bovine Hide Collagen Varies with hydration nih.gov
Glutaraldehyde (B144438) Cross-Linked Bovine Hide Collagen Increased Td compared to non-cross-linked nih.gov

Rheological Characterization of Collagen (cattle skin) Formulations and Hydrogels

Rheology, the study of the flow and deformation of matter, provides critical insights into the viscoelastic properties of collagen formulations and hydrogels. researchgate.net These properties are essential for understanding how the material will behave during processing and in its final application, such as in tissue engineering scaffolds or cosmetic formulations. tainstruments.commdpi.com Oscillatory rheology is commonly used to characterize these materials. tainstruments.com

Key parameters measured include the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. mdpi.com For a stable hydrogel, G' is typically significantly higher than G'', indicating a predominantly elastic behavior. nih.gov

Rheological tests often include:

Strain Sweep Tests: These are performed to identify the linear viscoelastic region (LVR), where the structure of the hydrogel is not irreversibly damaged by the applied strain. tainstruments.commdpi.com

Frequency Sweep Tests: Conducted within the LVR, these tests measure the dependence of G' and G'' on the frequency of oscillation, providing information about the hydrogel's internal structure and stability over different time scales. mdpi.com

The rheological properties of bovine skin collagen hydrogels are highly dependent on factors such as collagen concentration, pH, temperature, and the presence of cross-linking agents. mdpi.comwur.nl Higher collagen concentrations generally lead to more rigid hydrogels with higher G' and G'' values. mdpi.com Dispersions of bovine skin collagen typically exhibit shear-thinning behavior, where viscosity decreases with an increasing shear rate, which is an important property for processing applications like extrusion. wur.nl

Table 3: Rheological Properties of Collagen Dispersions from Different Bovine Hide Sources

Bovine Source Dynamic Consistency Index (k) (Pa·sⁿ) Dynamic Power Law Factor (n*)
American Calf (AC) 95 ~0.2
Dutch Heavy Veal (DHV) 68 ~0.2
Danish Ox/Heifer (DOH) 114 ~0.2
Heavy German Cow (HGC) 59 ~0.2

Data from rheological measurements showing shear-thinning behavior (n < 1) for all dispersions. wur.nlresearchgate.net*

Comprehensive Analytical Methods for Assessing Purity, Yield, and Structural Integrity

A comprehensive assessment of collagen from cattle skin requires a combination of analytical methods to determine its purity, the efficiency of the extraction process (yield), and the preservation of its native triple-helical structure.

Purity and Molecular Weight: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard technique to assess the purity and determine the apparent molecular weight of collagen chains. nih.gov For Type I collagen, SDS-PAGE analysis should reveal the characteristic α1(I) and α2(I) chains, as well as their cross-linked dimers (β-chains) and trimers (γ-chains). wur.nl The presence of distinct bands and the absence of extraneous protein bands indicate high purity. nih.gov

Yield: The yield of collagen is typically determined gravimetrically after the extraction and purification process (e.g., acid or enzyme solubilization followed by dialysis and lyophilization). researchgate.netwaikato.ac.nz It is often expressed as a percentage of the initial dry weight of the cattle skin raw material. researchgate.net The choice of extraction method significantly impacts the final yield. waikato.ac.nz

Structural Integrity: Maintaining the native triple-helical conformation is vital for collagen's biological function. Several spectroscopic techniques are used to confirm its structural integrity:

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra of collagen show characteristic amide bands (Amide A, B, I, II, III). The position of these bands, particularly the Amide I band (around 1650 cm⁻¹), and the integrity of the Amide III band (around 1235 cm⁻¹), provide evidence of the intact triple helix. nih.govmdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of proteins. A native collagen triple helix exhibits a characteristic CD spectrum with a positive peak around 222 nm and a strong negative peak around 198 nm. nih.govnih.gov The absence of the positive peak is an indicator of partial or complete denaturation. nih.gov

Hydroxyproline Analysis: The hydroxyproline content, determined via HPLC or colorimetric assays, can be used to indirectly quantify the total collagen content in a sample, as this amino acid is nearly exclusive to collagen. nih.govmtoz-biolabs.com

Table 4: Summary of Comprehensive Analytical Methods

Parameter Technique(s) Key Findings
Purity SDS-PAGE Presence of α, β, and γ chains; absence of non-collagenous proteins.
Yield Gravimetry Quantitative measure of extraction efficiency.
Structural Integrity FTIR, Circular Dichroism Confirmation of intact triple-helical structure.
Collagen Content Hydroxyproline Assay, HPLC Indirect quantification of total collagen.

Modification Strategies for Collagen Cattle Skin in Research Applications

Chemical Cross-linking Mechanisms and Reagents

Chemical cross-linking introduces covalent bonds between collagen molecules, significantly enhancing their stability and mechanical robustness. The selection of a cross-linking agent is contingent upon the desired properties of the final collagen-based scaffold.

Glutaraldehyde-Based Cross-linking: Reaction Chemistry and Structural Impact

Glutaraldehyde (B144438) (GTA) has long been a widely utilized and highly effective cross-linking agent for collagen-based biomaterials. researchgate.net The reaction mechanism primarily involves the aldehyde groups of glutaraldehyde reacting with the primary amine groups of lysine (B10760008) or hydroxylysine residues within the collagen polypeptide chains. utwente.nl This reaction leads to the formation of an intermediate Schiff's base, which can further react to create stable and complex intermolecular and intramolecular cross-links. researchgate.netutwente.nl

The concentration of glutaraldehyde and the reaction time are critical parameters that influence the extent of cross-linking. At low concentrations, intramolecular cross-links tend to predominate. nih.gov As the concentration increases, intermolecular cross-linking becomes more prevalent, leading to decreased solubility of the collagen. nih.gov The structural impact of glutaraldehyde cross-linking includes an increased resistance to enzymatic degradation and enhanced thermal stability, as evidenced by a rise in the shrinkage temperature of the collagen. utwente.nlnih.gov While highly efficient, a key consideration with glutaraldehyde is the potential for unreacted molecules to remain in the scaffold, which can be cytotoxic. nih.gov

ParameterEffect of Glutaraldehyde Cross-linking
Primary Reaction Site ε-amino groups of lysine and hydroxylysine residues
Key Intermediate Schiff's base
Structural Impact Formation of intermolecular and intramolecular cross-links
Property Enhancement Increased thermal stability, enhanced mechanical strength, greater resistance to enzymatic degradation

Carbodiimide (EDC/NHS)-Mediated Cross-linking: Zero-Length Modification

Carbodiimide-mediated cross-linking, often employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS), is a popular "zero-length" cross-linking method. nih.govnih.gov This terminology signifies that no part of the cross-linking agent is incorporated into the final cross-linked structure. The process involves the activation of the carboxyl groups of glutamic and aspartic acid residues in the collagen by EDC. nih.govias.ac.in The addition of NHS stabilizes this activated intermediate, which then reacts with the primary amine groups of lysine residues on an adjacent collagen chain to form a stable amide bond. nih.govias.ac.in

This method is advantageous as it avoids the introduction of potentially cytotoxic chemical bridges. Research has also indicated that in addition to the intended amide bonds, ester cross-links can form between the activated carboxyl groups and hydroxyl groups on the collagen. nih.gov EDC/NHS cross-linking has been shown to improve the mechanical properties and resistance to enzymatic degradation of bovine collagen matrices. nih.govias.ac.in Furthermore, this cross-linking process can enhance the fibrillar order and alignment within reconstituted collagen fibers, creating a structure that more closely resembles native collagen. nih.govcam.ac.uk

FeatureDescription
Mechanism Activation of carboxyl groups by EDC, stabilization by NHS, followed by reaction with amino groups to form amide bonds.
"Zero-Length" Aspect The cross-linking agents (EDC and NHS) are not incorporated into the final cross-linked product.
Bonds Formed Primarily amide bonds, with the potential for ester bond formation.
Structural Outcome Increased fibrillar order and alignment.
Property Improvement Enhanced mechanical properties and biostability. ias.ac.in

Other Chemical Cross-linking Agents (e.g., Genipin (B1671432), Dialdehyde Starch)

In the quest for less cytotoxic and more biocompatible cross-linking agents, natural compounds have garnered significant attention.

Genipin , extracted from the fruit of Gardenia jasminoides, is a naturally occurring cross-linking agent. mdpi.comnih.gov Its cross-linking mechanism involves a nucleophilic attack by the primary amine groups of collagen on an olefinic carbon atom in the genipin molecule, leading to the opening of the dihydropyran ring. nih.govnih.gov This is followed by the formation of a covalent bond and a subsequent reaction with another amine group to form a stable cross-link. researchgate.net Genipin-cross-linked collagen exhibits significantly lower cytotoxicity compared to glutaraldehyde and has been shown to improve the mechanical properties of collagen scaffolds. nih.govnih.gov For instance, treating type I rat tail tendon derived collagen with genipin can increase the compressive elastic modulus by nearly an order of magnitude. mdpi.com

Dialdehyde starch (DAS) is another promising biocompatible cross-linking agent, produced by the oxidation of starch. nih.govresearchgate.net As a macromolecular dialdehyde, it is considered a safer alternative to glutaraldehyde. nih.gov The aldehyde groups on the DAS molecule react with the free amine groups on adjacent collagen peptide chains, forming covalent bonds. researchgate.net This cross-linking has been demonstrated to increase the thermal stability and mechanical strength of collagen-based materials. nih.govresearchgate.net However, the effectiveness of DAS cross-linking is dependent on a high content of amine groups in the protein. nih.gov Studies have shown that modifying collagen films with DAS can lead to increased tensile strength and breaking force, as well as a decreased swelling degree. researchgate.netbohrium.comnih.gov

Physical Cross-linking Methods

Physical cross-linking methods offer an alternative to chemical agents, avoiding the introduction of any external substances and the subsequent need for removal of unreacted reagents.

Dehydrothermal (DHT) Treatment: Principles and Effects on Intermolecular Bonds

Dehydrothermal (DHT) treatment is a physical cross-linking technique that involves exposing the collagen to high temperatures under a vacuum. nih.govamazonaws.com The fundamental principle of DHT is the removal of water from the collagen molecules, which facilitates the formation of intermolecular cross-links through condensation reactions. amazonaws.com These reactions can occur between the carboxyl and amine groups to form amide bonds or between carboxyl and hydroxyl groups to form ester bonds.

The extent of cross-linking is dependent on the temperature and duration of the treatment. nih.govrcsi.com Increasing these parameters generally leads to a higher cross-linking density and, consequently, an improvement in the mechanical properties of the collagen, such as tensile strength. nih.govrcsi.com However, a critical consideration with DHT treatment is the potential for denaturation of the collagen's triple helix structure at elevated temperatures, which can negatively impact its biological functionality and mechanical integrity if not carefully controlled. nih.govnih.gov

ParameterInfluence on DHT Treatment
Temperature Higher temperatures increase cross-linking density but also the risk of denaturation. rcsi.com
Duration Longer treatment times can increase cross-linking, but excessive time can lead to denaturation. nih.gov
Vacuum Essential for the removal of water to promote condensation reactions.
Resultant Bonds Primarily intermolecular amide and ester bonds.

Ultraviolet (UV) Irradiation for Cross-linking

Ultraviolet (UV) irradiation is a rapid physical method for inducing cross-links in collagen without the use of cytotoxic reagents. ors.org The mechanism is thought to involve the formation of covalent bonds through the interaction of aromatic residues such as tyrosine and phenylalanine. researchgate.net This method can significantly increase the mechanical strength of collagen fibers in a short amount of time. nih.govresearchwithrutgers.com

Research has shown that collagen fibers exposed to UV irradiation for as little as 15 minutes can achieve ultimate tensile strength and modulus values comparable to or greater than those achieved with DHT treatment over several days. nih.govbohrium.com However, a potential drawback of UV cross-linking is the partial fragmentation or chain scission of the collagen molecules, which can lead to a partial loss of the native collagen structure. ors.orgnih.gov This potential for denaturation needs to be carefully balanced with the desired increase in mechanical properties.

Enzymatic Cross-linking using Microbial Transglutaminase

A prominent and widely adopted method for enhancing the stability of collagen is through enzymatic cross-linking, with microbial transglutaminase (mTG) being a key enzyme in this process. Unlike chemical cross-linking agents that can sometimes introduce cytotoxic residuals, mTG offers a biocompatible alternative for stabilizing collagen matrices. nih.gov This enzyme, typically derived from Streptomyces mobaraensis, catalyzes the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue within the collagen molecules. This reaction results in the formation of highly stable, covalent cross-links that reinforce the collagenous network.

The mechanism of mTG-mediated cross-linking is a two-step acyl transfer reaction. Initially, the enzyme forms an acyl-enzyme intermediate with a glutamine residue in the collagen polypeptide chain, releasing ammonia. Subsequently, this intermediate reacts with the primary amino group of a lysine residue, forming an ε-(γ-glutamyl)lysine isopeptide bond and regenerating the free enzyme. This process effectively creates both intramolecular and intermolecular cross-links, leading to a more robust and interconnected collagen fibril network. The efficiency of this enzymatic cross-linking is dependent on several factors, including the concentration of the enzyme, the reaction temperature, pH, and the duration of the treatment. Research has shown that elevated temperatures can increase the number of cross-links formed, as the partial or complete denaturation of the collagen triple helix can expose more glutamine and lysine residues that are otherwise inaccessible in the native, highly ordered structure. nih.gov

Functional Consequences of Cross-linking on Collagen (cattle skin) Structure and Functionality for Research

The enzymatic cross-linking of cattle skin collagen with microbial transglutaminase induces significant alterations in its physicochemical and biological properties, which have profound implications for its use in research applications. These modifications are primarily aimed at improving the material's stability and performance in simulated physiological environments.

One of the most significant consequences of mTG cross-linking is the enhancement of thermal stability . The introduction of covalent isopeptide bonds increases the denaturation temperature of the collagen, making it more resistant to thermal degradation. This is a critical attribute for applications where the collagen biomaterial may be subjected to varying temperatures or for long-term in vitro cell culture studies.

The mechanical properties of collagen scaffolds are also markedly improved. Cross-linking increases the tensile strength and storage modulus of the collagen, resulting in a stiffer and more resilient material. For instance, studies have demonstrated a significant increase in the storage modulus of mTG cross-linked collagen scaffolds compared to their non-cross-linked counterparts, indicating enhanced elasticity and resistance to deformation. This is particularly beneficial in tissue engineering research where scaffolds are required to provide mechanical support to developing tissues.

Furthermore, mTG cross-linking imparts a greater resistance to enzymatic degradation . Native collagen is susceptible to degradation by collagenases and other proteases, which can limit its longevity in biological systems. The formation of a denser, cross-linked network hinders the access of these enzymes to their cleavage sites on the collagen molecules, thereby slowing down the degradation rate. This controlled degradation is crucial for creating scaffolds that can support tissue regeneration over a desired period.

From a biological perspective, mTG-cross-linked collagen has been shown to be non-cytotoxic and can even enhance cell attachment, spreading, and proliferation for certain cell types. The modified surface topography and mechanical cues of the cross-linked matrix can influence cellular behavior, making it a valuable tool for studying cell-matrix interactions and guiding tissue formation in vitro.

PropertyEffect of mTG Cross-linkingResearch Finding
Thermal Stability IncreasedDenaturation temperature is elevated, indicating greater resistance to heat-induced structural changes.
Mechanical Strength IncreasedTensile strength and storage modulus are significantly enhanced, leading to a more robust scaffold.
Enzymatic Degradation DecreasedThe rate of degradation by collagenases is reduced, prolonging the scaffold's structural integrity.
Cell Interaction ModulatedCan enhance cell adhesion, proliferation, and differentiation depending on the cell type and cross-linking density.

Graft Copolymerization and Conjugation with Collagen (cattle skin) for Enhanced Functionality

Beyond cross-linking, the functionality of cattle skin collagen can be significantly expanded through graft copolymerization and conjugation with other molecules. These techniques involve the covalent attachment of synthetic polymers or bioactive molecules onto the collagen backbone, thereby imparting novel properties to the biomaterial.

Graft copolymerization involves the initiation of polymer chains from active sites on the collagen molecule. This results in a hybrid material that combines the biological properties of collagen with the desired characteristics of the grafted polymer. For example, acrylic monomers have been grafted onto cattle skin collagen to create a flame-retardant composition for cellulosic textiles. nih.govnih.govsigmaaldrich.comnih.gov In this process, radical active centers are formed on the collagen, which then initiate the polymerization of the acrylic monomers, leading to the formation of a collagen-polymer graft copolymer. nih.govnih.govsigmaaldrich.comnih.gov This approach can be adapted to introduce a wide range of functionalities, such as improved mechanical strength, controlled swelling behavior, and stimuli-responsiveness, by selecting different monomers for grafting. For instance, grafting with polymers like poly(N-isopropylacrylamide) could render the collagen scaffold thermoresponsive, a valuable property for controlled cell sheet engineering.

Conjugation , on the other hand, refers to the direct attachment of specific bioactive molecules to the collagen scaffold. This strategy is employed to introduce specific biological signals that can direct cellular responses or to add functionalities for therapeutic or diagnostic purposes. A notable example is the conjugation of heparin to collagen. nih.govnih.gov Heparin, a potent anticoagulant, can be covalently bound to collagen to create a non-thrombogenic surface, which is highly desirable for blood-contacting biomaterials in cardiovascular research. nih.gov Furthermore, heparin-conjugated collagen can act as a reservoir for growth factors, localizing and stabilizing these potent signaling molecules to promote tissue regeneration. nih.gov

Other bioactive molecules that have been conjugated to collagen include:

Chitosan (B1678972): This natural polysaccharide can be grafted onto collagen to improve its antimicrobial properties and to create scaffolds with enhanced wound healing capabilities. nih.govresearchgate.net

Peptides: Specific peptide sequences that act as cell adhesion motifs (e.g., RGD) or have other biological activities can be conjugated to collagen to enhance cell attachment and guide cell behavior.

Drugs: Therapeutic agents can be conjugated to collagen for controlled and localized drug delivery. This approach is being explored for applications in cancer therapy and the treatment of localized infections.

These modification strategies significantly broaden the research applications of cattle skin collagen, transforming it from a simple structural support to a highly functional and bioactive material.

Surface Modification of Collagen (cattle skin) Biomaterials for Targeted Research Outcomes

A variety of techniques can be used to modify the surface of bovine collagen biomaterials:

Plasma Treatment: The surface of collagen films can be treated with gas plasma (e.g., oxygen, argon, nitrogen/hydrogen) to introduce new functional groups and alter the surface topography. nih.govmdpi.comdokumen.pub This can increase the surface hydrophilicity, which has been shown to improve the attachment and proliferation of certain cell types. unimib.itmdpi.com For instance, oxygen non-thermal plasma treatment can create nanostructured patterns on the collagen surface, which, when combined with the conjugation of molecules like chondroitin (B13769445) sulfate (B86663), can lead to increased adhesion and organized growth of cells. nih.gov

Chemical Immobilization: Bioactive molecules can be covalently immobilized onto the surface of collagen scaffolds. This is often achieved through a multi-step process involving the activation of functional groups on the collagen surface followed by the coupling of the desired molecule. For example, methoxypoly(ethylene glycol) (PEG) can be attached to the collagen surface to create a non-fouling layer that repels both mammalian and bacterial cells. nih.gov This "stealth" property is valuable in research aimed at preventing non-specific protein adsorption and cell adhesion. Conversely, subsequent derivatization of PEG-collagen with molecules like ethylenediamine (B42938) can restore cell attachment capabilities while retaining some bacterial repulsion. nih.gov

Layer-by-Layer (LbL) Assembly: This technique involves the sequential deposition of polyelectrolytes with opposite charges onto the collagen surface to create a multilayered thin film. This approach allows for precise control over the thickness and composition of the surface coating, enabling the incorporation of various bioactive agents in a spatially controlled manner.

Coating with Bioactive Molecules: A simpler method of surface modification is the physical adsorption or coating of the collagen surface with other extracellular matrix proteins or bioactive molecules. While not as stable as covalent immobilization, this technique can be used to present specific ligands to cells and study their immediate responses.

These surface modification strategies provide researchers with a powerful toolkit to fine-tune the biological performance of cattle skin collagen biomaterials, enabling the investigation of complex cellular phenomena and the development of more sophisticated models for tissue engineering and regenerative medicine research.

Modification TechniquePrincipleTargeted Research Outcome
Plasma Treatment Introduction of functional groups and alteration of surface topography using ionized gas.Enhanced cell adhesion, proliferation, and organized growth; improved wettability.
Chemical Immobilization Covalent attachment of specific molecules to the collagen surface.Creation of non-fouling surfaces (PEGylation), promotion of specific cell binding, localized drug delivery.
Layer-by-Layer Assembly Sequential deposition of oppositely charged polyelectrolytes.Precise control over surface chemistry and thickness for controlled release of bioactive agents.
Bioactive Molecule Coating Physical adsorption of proteins or other molecules onto the surface.Presentation of specific ligands to study immediate cellular responses and interactions.

Interactions of Collagen Cattle Skin with Biological Systems and Biomolecules in Research

Interaction with Extracellular Matrix (ECM) Components

The ECM is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Collagen (cattle skin), being a primary structural element, engages in critical interactions with other ECM components, which are fundamental to tissue architecture and function.

The interplay between collagen and elastin (B1584352) is vital for the mechanical properties of tissues, providing a balance of tensile strength and elasticity. In vitro studies have demonstrated that specific collagen peptides derived from bovine sources can stimulate the biosynthesis of both collagen and elastin in human dermal fibroblasts. mdpi.comresearchgate.net This co-stimulation suggests a coordinated regulation of these two key ECM proteins, which is essential for maintaining skin elasticity and resilience. The formation of collagen-elastin composites is a common strategy in tissue engineering to create scaffolds that mimic the natural ECM of tissues like skin and blood vessels.

Proteoglycans are complex macromolecules consisting of a core protein covalently attached to one or more glycosaminoglycan (GAG) chains. They play a crucial role in organizing and maintaining the structure of the ECM through their interactions with collagen. jst.go.jp Decorin, a small leucine-rich proteoglycan (SLRP), is a well-characterized binding partner of type I collagen. researchgate.netnih.gov

The interaction between decorin and collagen is critical for the proper formation of collagen fibrils, a process known as fibrillogenesis. nih.govumich.edu Decorin binds to specific sites on collagen molecules, influencing the lateral assembly of fibrils and thereby regulating their diameter and spacing. researchgate.netresearchgate.netwikipedia.org Research has shown that decorin can decrease the rate of collagen fibrillogenesis and reduce the final fibril diameter for multiple collagen types, including type I. nih.gov This regulatory role is essential for the formation of a well-organized and functional collagen network in connective tissues. researchgate.net Studies using recombinant biglycan/decorin chimeras have identified that the primary binding site for collagen on decorin is located within its leucine-rich repeats 4-5. researchgate.net

ProteoglycanEffect on Collagen (cattle skin) FibrillogenesisKey Findings
Decorin Inhibits rate and reduces fibril diameterBinds to specific sites on collagen, influencing lateral assembly and organization of fibrils. researchgate.netnih.govresearchgate.net
Biglycan Minimal to no direct binding with type I collagenOften used as a comparison to decorin due to structural similarities but different collagen-binding properties. researchgate.net
Versican Promotes collagen fibrillogenesisCan upregulate cell-mediated collagen compaction and reorganization. nih.gov
Aggrecan Opposing effects to versicanCan have different impacts on collagen organization compared to other large proteoglycans. nih.govwikipedia.org

This table summarizes the effects of various proteoglycans on the fibrillogenesis of collagen, based on in vitro studies.

Fibronectin is a high-molecular-weight glycoprotein (B1211001) of the ECM that binds to both integrin receptors on cell surfaces and other ECM components, including collagen. nih.gov This interaction is fundamental for cell adhesion, migration, and differentiation. nih.govnih.gov Fibronectin binds to collagen via a specific collagen-binding domain. academie-sciences.fr Studies have shown that fibronectin has a high affinity for various types of collagen, including type I, which is the predominant type in cattle skin. nih.govnih.gov The complexing of fibronectin to collagen is thought to be primarily driven by hydrophobic interactions. nih.govnih.gov In vitro, fibronectin mediates the attachment and spreading of cells on collagen substrates. nih.govnih.gov Research indicates that a combination of collagen type I and fibronectin provides a superior support for endothelial cell proliferation and migration compared to either protein alone, suggesting a synergistic effect in promoting cell adhesion and matrix remodeling. academie-sciences.fr

Thrombospondins (TSPs) are a family of matricellular proteins that modulate cell-matrix interactions and are involved in ECM organization and remodeling. nih.govharvard.edu Thrombospondin-4 (TSP-4) has been shown to bind to several types of collagen, including type I, II, III, and V. nih.gov These interactions are often regulated by divalent cations like Zn2+. nih.gov The ability of TSPs to bind to multiple ECM components, including collagen and fibronectin, suggests they function as adaptor proteins that help organize the ECM. nih.gov In vivo evidence from studies on TSP-2 deficient mice, which exhibit abnormal collagen fibril organization, underscores the physiological importance of these interactions. harvard.edu Furthermore, the absence of TSP-1 in mice has been shown to result in disorganized and enlarged collagen fibrils in multiple tissues, indicating its role in proper fibril organization. nih.gov

Interactions with Cell Surface Receptors in Cellular Microenvironments

Cells interact with their surrounding collagen matrix through specific cell surface receptors. These interactions trigger intracellular signaling cascades that regulate a wide array of cellular functions. nih.gov Collagen (cattle skin) serves as a ligand for several families of receptors, including integrins, discoidin domain receptors, and leukocyte-associated immunoglobulin-like receptors.

Integrins: These are heterodimeric transmembrane receptors that are primary mediators of cell-ECM adhesion. nih.gov Four collagen-binding integrins have been identified: α1β1, α2β1, α10β1, and α11β1. nih.gov The expression of these integrins can be cell-type specific. For example, dermal fibroblasts express α11β1 as a collagen receptor, which is crucial for regulating pro-fibrotic signaling and tissue repair. mdpi.com Integrin α2β1 is a major collagen-binding integrin found in various cell types, including epithelial cells, immune cells, and fibroblasts. nih.gov

Discoidin Domain Receptors (DDRs): DDR1 and DDR2 are receptor tyrosine kinases that are specifically activated by triple-helical collagen. wesleyan.edunih.gov Unlike the rapid activation of integrin-mediated signaling, DDR activation by collagen is slow and sustained. wesleyan.edu DDRs play significant roles in cell proliferation, adhesion, migration, and ECM remodeling. nih.gov Research indicates that DDR1 can regulate β1 integrin interactions with fibrillar collagen, impacting collagen binding and remodeling. nih.gov While both DDRs bind to fibrillar collagens, DDR1 shows a more restricted binding compared to DDR2. nih.gov

Leukocyte-Associated Immunoglobulin-Like Receptors (LAIRs): LAIR-1 (CD305) is an inhibitory receptor expressed on most hematopoietic cells that recognizes collagen as a ligand. nih.govfrontiersin.orgnih.gov The interaction of LAIR-1 with collagen delivers inhibitory signals that can dampen immune responses. haematologica.orgfishersci.com This interaction is implicated in maintaining immune homeostasis and is being explored in the context of cancer therapy. frontiersin.orgnih.gov

Receptor FamilySpecific ReceptorsKey Functions in Collagen Interaction
Integrins α1β1, α2β1, α10β1, α11β1Cell adhesion, migration, proliferation, collagen synthesis. nih.govmdpi.com
Discoidin Domain Receptors (DDRs) DDR1, DDR2Slow, sustained signaling; regulation of cell proliferation, adhesion, ECM remodeling. wesleyan.edunih.govnih.gov
Leukocyte-Associated Immunoglobulin-Like Receptors LAIR-1 (CD305)Inhibitory signaling in immune cells, immune homeostasis. nih.govfrontiersin.orgnih.gov

This interactive data table outlines the major cell surface receptors that interact with collagen and their primary functions.

Regulation of Cellular Behavior on Collagen (cattle skin) Substrates (e.g., Adhesion, Proliferation, Migration, Differentiation) in vitro

The use of collagen (cattle skin) as a substrate in two-dimensional (2D) and three-dimensional (3D) cell culture models is widespread, allowing for the investigation of its influence on various cellular behaviors. nih.govnih.govharvard.edusemanticscholar.org

Adhesion: Collagen substrates provide a natural scaffold for cell attachment. stemcell.com The adhesion process is primarily mediated by integrins and is often enhanced by the presence of other ECM molecules like fibronectin. nih.govnih.govfrontiersin.org The structural organization of the collagen, whether soluble or fibrillar, can also influence cell adhesion and subsequent behavior. nih.gov

Proliferation: The effect of collagen on cell proliferation can be cell-type dependent. While collagen matrices generally support cell growth and provide a 3D environment that mimics in vivo conditions, researchgate.net some studies have shown that specific types of collagen or their fragments can have inhibitory effects on the proliferation of certain cells, such as fibroblasts. nih.govresearchgate.net Conversely, specific bovine collagen peptides have been shown to stimulate the metabolism of dermal fibroblasts without affecting their proliferation rate. unifesp.br

Migration: Collagen matrices provide both a substrate and a physical guidance structure for cell migration. nih.govbiologists.comacs.org The density and alignment of collagen fibers can direct cell movement, a phenomenon crucial in processes like wound healing and cancer metastasis. nih.govharvard.edu Studies have shown that epidermal cells migrate readily on various types of collagen, including bovine type I. biologists.com The structure of the collagen substrate (e.g., soluble vs. fibrillar) can impact the dynamics of collective cell migration. nih.gov

Differentiation: Collagen substrates can influence the differentiation of various cell types. For instance, collagen can affect the differentiation of epithelial cells and is necessary for the differentiation of skeletal progenitors into osteoblasts. biologists.comfrontiersin.org The interaction with the collagenous matrix allows cells to sense their environment and modulate their differentiation state accordingly. frontiersin.org

Cellular BehaviorInfluence of Collagen (cattle skin) SubstrateKey Research Findings
Adhesion Provides a natural scaffold for cell attachment, often mediated by integrins and enhanced by fibronectin.Cells adhere and spread on collagen-coated surfaces and within 3D collagen gels. nih.govnih.govstemcell.com
Proliferation Generally supports cell growth, but effects can be cell-type specific.Collagen gels mimic the in vivo ECM, allowing for 3D cell proliferation. researchgate.net Specific collagen fragments may inhibit proliferation of some cell types. nih.gov
Migration Provides topographical cues that guide cell movement.The fibrillar architecture of collagen directs cell migration in wound healing and cancer models. nih.govnih.govbiologists.com
Differentiation Can influence the lineage commitment of progenitor and stem cells.Collagen is important for the differentiation of epithelial and skeletal progenitor cells. biologists.comfrontiersin.org

This interactive data table summarizes the regulatory effects of collagen (cattle skin) substrates on key cellular behaviors observed in in vitro research.

Immunological Responses of Bovine Collagen in Experimental Systems (Excluding Clinical Applicability)

The interaction of bovine collagen derived from cattle skin with biological systems has been a subject of investigation in various non-clinical, experimental settings. These studies are crucial for understanding the fundamental immunogenicity of this biomaterial. Research in this area focuses on both humoral and cellular immune responses in various animal models and in vitro systems.

Bovine collagen, being a foreign protein, has the potential to elicit an immune response. The extent of this response is influenced by factors such as the purity of the collagen, the presence of telopeptides, the method of cross-linking, and the genetic predisposition of the host. Experimental models provide a controlled environment to dissect these responses.

Humoral Immune Response

The humoral immune response to bovine collagen is characterized by the production of specific antibodies. In experimental models, the presence of antibodies, particularly Immunoglobulin G (IgG) and Immunoglobulin M (IgM), against bovine collagen is a key indicator of immunogenicity.

Murine models have been employed to study the antibody response to bovine collagen. Following implantation or injection of bovine collagen, the production of specific anti-bovine collagen IgG and IgM antibodies can be detected and quantified using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA). Studies have shown that intravenous pretreatment with soluble bovine collagen can lead to a state of immune hyporesponsiveness, characterized by a consistent reduction in collagen-specific IgG and IgM antibody responses. stomatology-mfsjournal.com This suggests that the route and nature of collagen administration can significantly modulate the humoral response. It has been noted that multiple regions of the bovine collagen molecule are recognized by antibodies, with no single component being the primary antigen. amsbio.com

Cellular Immune Response

The cellular immune response to bovine collagen involves the activation of T-lymphocytes and can manifest as delayed-type hypersensitivity (DTH).

Delayed-Type Hypersensitivity (DTH): In guinea pig models, the DTH response to bovine collagen can be assessed by measuring the increase in ear thickness after an intracutaneous injection of the antigen. nih.gov This T-cell-mediated reaction is a classic indicator of a cellular immune response. Research has demonstrated that partial suppression of these cutaneous DTH reactions can be induced by pre-immunization with collagen and Freund's Incomplete Adjuvant (FIA), indicating a potential for tolerance induction.

T-Cell Proliferation: In vitro assays are utilized to measure the proliferative response of T-lymphocytes when exposed to bovine collagen. These assays, often using peripheral blood mononuclear cells (PBMCs) or splenocytes, quantify the stimulation of T-cells by measuring the incorporation of radioactive nucleotides or using fluorescent dyes. Highly purified, pepsin-free bovine collagen preparations are essential in these assays to ensure that the observed response is specific to the collagen molecule itself.

Cytokine Profiling in Response to Bovine-Derived Implants

The implantation of biomaterials, including those derived from bovine sources, can trigger a local inflammatory response mediated by cytokines. In a study using a rat model, the subcutaneous implantation of a freeze-dried bovine bone scaffold was investigated for its effect on systemic cytokine levels. The serum concentrations of key pro-inflammatory and anti-inflammatory cytokines were measured at different time points post-implantation.

CytokineTime PointControl Group (sham-operated) (pg/ml)Decellularized Freeze-Dried Bovine Bone (dc-FDBB) Group (pg/ml)
IL-6Day 2Data not providedData not provided
Day 7Data not provided12,612 ± 2,143
Day 14Data not providedData not provided
TNF-αDay 2Data not providedData not provided
Day 7Data not providedData not provided
Day 14Data not providedData not provided
IL-10Day 25,532 ± 3,318Data not provided
Day 717,748 ± 23,168Data not provided
Day 146,769 ± 2,8442,986 ± 1,983

Degradation Studies of Collagen Cattle Skin in Controlled Environments

Enzymatic Degradation by Collagenase and Matrix Metalloproteinases (MMPs)

The enzymatic breakdown of bovine skin collagen is primarily mediated by two major classes of enzymes: bacterial collagenases and matrix metalloproteinases (MMPs).

Bacterial collagenases, particularly those from Clostridium histolyticum, are potent enzymes frequently used in in vitro degradation models. nih.govmdpi.com These enzymes are aggressive, capable of making multiple cleavages within the triple helical domain of the collagen molecule, which is typically resistant to other proteases. nih.govresearchgate.net This action breaks down the stable fibrillar structure into smaller peptides and amino acids. nih.govresearchgate.net For instance, the MCP-01 protease, a type of bacterial collagenase, progressively releases single fibrils from bovine type I collagen fibers by first hydrolyzing telopeptides and proteoglycans that hold the structure together. asm.org Following this initial attack, the catalytic domain of the enzyme can further degrade the triple-helical collagen monomers. asm.org

In a physiological context, Matrix Metalloproteinases (MMPs) are the key enzymes responsible for collagen turnover. The MMP family is diverse, with specific members targeting different substrates. nih.gov

Collagenases (MMP-1, MMP-8, MMP-13): These enzymes are unique in their ability to make the initial cleavage in the intact, triple-helical fibrillar collagen. nih.gov They typically attack the collagen molecule at a specific site, yielding characteristic three-quarter and one-quarter length fragments.

Gelatinases (MMP-2, MMP-9): Once the collagen structure is initially cleaved by collagenases and denatured into gelatin, gelatinases take over. nih.gov They further degrade the denatured collagen chains (gelatin) into smaller peptides. nih.gov Although primarily known as gelatinases, recent studies have shown that MMP-9 can also degrade full-length interstitial collagens. nih.gov

The activity of these enzymes can be visualized and quantified using techniques like collagen zymography, where collagen extracted from bovine tissue is incorporated into a gel. The degradation of this collagen by MMPs present in a sample can then be observed. nih.gov

Hydrolytic Degradation Pathways and Mechanisms

Hydrolytic degradation involves the cleavage of chemical bonds by the addition of water. In the context of bovine collagen, this primarily refers to the breaking of peptide bonds within the protein backbone. This process is significantly accelerated in acidic and humid conditions. elsevierpure.com

The fundamental structure of native collagen is a triple helix with a high molecular weight, typically around 300 kDa. nih.gov During hydrolysis, this ordered triple-helical structure is disrupted, a process known as denaturation, leading to the formation of random coils of individual alpha-chains. nih.gov The resulting product is commonly known as gelatin. elsevierpure.com This transformation leads to significant changes in the physicochemical properties of the protein. The molecular weight of the resulting peptides is substantially lower, often in the range of 3–6 kDa. nih.gov

Furthermore, the isoelectric point (pI) of collagen, which is the pH at which the molecule has no net electrical charge, is also altered. Native collagen has a pI between 7 and 8, while hydrolyzed collagen's pI shifts to a more acidic range, typically between 3.68 and 5.7. nih.gov This shift is dependent on the amino acid sequence and the extent of hydrolysis. nih.gov This hydrolytic breakdown can be induced chemically using acids or through prolonged enzymatic action in an aqueous environment. nih.gov

Kinetic Analysis of In Vitro Degradation and Influencing Factors

The rate at which bovine skin collagen degrades in vitro is not constant but is influenced by a multitude of intrinsic and environmental factors.

Cross-linking Density: Increasing the number of cross-links within the collagen matrix is a primary method to slow its degradation rate. nih.gov Cross-linking reinforces the fibrillar structure, making it more resistant to both enzymatic and hydrolytic attack. nih.govnih.gov

pH and Temperature: Both pH and temperature play critical roles. High temperatures and high relative humidity are known to accelerate collagen degradation. elsevierpure.com The thermal stability of collagen can be quantified by its denaturation temperature (Td) or shrinkage temperature (Ts), which is the point where the triple helix unwinds. For collagen from cow skin, the denaturation temperature has been reported to be around 39.3°C. researchgate.net Heat-induced oxidation can also lead to a decrease in this hydrothermal stability. researchgate.net The pH of the environment affects the self-assembly of collagen fibrils during their formation. Research has shown that fibril diameter is maximal at a pH of 6.5, and lower pH environments tend to result in lower fibril content. smu.ca

Material Structure and Origin: The physical structure of the collagen biomaterial, including its porosity, thickness, and weight, can alter degradation patterns. nih.govnih.gov Denser collagen structures, such as those derived from bovine sources, have been observed to degrade less quickly than less dense structures. nih.gov Even the specific tissue of origin (e.g., dermis vs. pericardium) can lead to different degradation kinetics. nih.gov

Mechanical Strain: Mechanical forces applied to collagenous tissue can modulate the rate of enzymatic degradation. The effect depends on the specific enzyme. For instance, degradation by Cathepsin K is enhanced with increasing mechanical strain. In contrast, degradation by MMP-1, MMP-8, and MMP-9 first decreases and then increases as strain is applied. nih.gov

The following tables provide quantitative data from in vitro degradation studies on bovine collagen.

Table 1. In Vitro Degradation of Bovine Collagen Yarns in Collagenase Solution. This table shows the progressive loss of mass and tensile strength (Young's Modulus) over an 8-week period when bovine collagen yarns were incubated in a collagenase solution at 37°C. mdpi.com

Table 2. Comparative Degradation of Bovine Collagen Hydrogels. This table compares the mass loss of hydrogels made from intact bovine collagen versus those made from hydrolyzed bovine collagen when exposed to collagenase at 37°C. The hydrolyzed collagen hydrogel shows a much faster initial degradation rate. researchgate.net

Controlled Degradation for Rational Biomaterial Design in Research

A thorough understanding of degradation kinetics is essential for the rational design of biomaterials for tissue engineering. nih.gov The goal is to synchronize the degradation rate of a collagen scaffold with the rate of new tissue formation at the site of implantation. nih.gov

By modulating the factors discussed previously, researchers can tune the resorption profile of bovine collagen scaffolds. For example, for applications requiring a stable, long-lasting scaffold, a high degree of cross-linking can be introduced. nih.gov Conversely, for applications where rapid tissue integration is desired, a less cross-linked or more porous scaffold might be designed.

The integrity of the collagen triple helix is another key design parameter. As shown in the data above (Table 2), hydrogels made from hydrolyzed collagen (D-coll), where the triple helix is already disrupted, degrade much more rapidly than those made from intact collagen (C-coll). nih.govresearchgate.net This is because the cleavage sites are more accessible to enzymes. researchgate.net Researchers can leverage this by creating composite biomaterials with varying ratios of intact to hydrolyzed collagen to achieve a specific, predictable degradation profile. This allows for the fabrication of advanced scaffolds and drug delivery systems where the release of therapeutic agents can be timed to coincide with specific stages of scaffold degradation and tissue healing.

Advanced Research Applications of Collagen Cattle Skin 9ci

Fabrication of Collagen (cattle skin)-Based Scaffolds for Advanced Tissue Engineering Research

The fabrication of three-dimensional (3D) scaffolds is a fundamental aspect of tissue engineering, with the goal of creating structures that support cell attachment, proliferation, and differentiation to regenerate damaged tissues. manufacturingchemist.comnih.gov Collagen from cattle skin is a primary material of choice for these applications due to its biological recognition signals and its ability to be formed into highly organized 3D structures. manufacturingchemist.comnih.gov Researchers have developed numerous techniques to process bovine collagen into scaffolds with controlled architectures and properties.

Freeze-Drying Techniques for Porous Scaffold Generation

Freeze-drying, or lyophilization, is a widely characterized technique used to create porous collagen-based scaffolds while preserving the material's inherent bioactivity. tudublin.ie The process involves freezing a collagen suspension and then removing the frozen solvent through sublimation under vacuum. nih.gov This method creates an open, interconnected network of pores that facilitates cell infiltration and nutrient transport. nih.gov

The final architecture of the scaffold is critically dependent on the freezing process parameters. The cooling rate, final freezing temperature, and any subsequent annealing steps determine the size, shape, and distribution of the ice crystals, which act as a template for the resulting pore structure. manufacturingchemist.comnih.gov Slower cooling rates generally lead to the formation of larger ice crystals, resulting in larger and more interconnected pores within the final scaffold. nih.govresearchgate.net Conversely, rapid cooling produces smaller ice crystals and, consequently, smaller pores. nih.gov Researchers can precisely control the scaffold's microarchitecture by manipulating these parameters to suit specific tissue engineering applications, such as nerve regeneration or bone repair. tudublin.ienih.gov For instance, unidirectional freezing can be employed to create scaffolds with axially aligned pores, which are beneficial for guiding cell migration in tissues like nerves or muscles. nih.gov

Table 1: Effect of Freeze-Drying Parameters on Collagen Scaffold Properties

Parameter Variation Effect on Scaffold Architecture Research Application Source(s)
Freezing Temperature High Temperature (-20°C) Larger, more elongated pores Guiding cell migration nih.gov
Low Temperature (-80°C) Smaller, more equiaxed pores High-density cell seeding nih.gov
Snap Freezing (Liquid N₂) Smallest diameter features Conserving microscopic structures nih.govnih.gov
Cooling Rate Slow Larger ice crystals, larger pores Enhanced cell infiltration manufacturingchemist.comnih.gov
Fast (Quench) Smaller ice crystals, smaller pores Higher ligand density manufacturingchemist.comcapes.gov.br

| Collagen Concentration | Increasing Concentration | Decreased scaffold diameter (in conduits) | Control of scaffold dimensions | nih.gov |

Electrospinning Methods for Nanofiber Scaffolds

Electrospinning is a versatile fabrication technique that uses an electric field to draw a polymer solution into continuous fibers with diameters ranging from nanometers to a few microns. nih.govnih.gov This method is particularly valued in tissue engineering for its ability to produce non-woven fibrous mats that closely mimic the hierarchical and fibrous nature of the native ECM. nih.govresearchgate.net Collagen from calfskin has been successfully electrospun to create scaffolds composed of nanofibers that support cell growth and tissue formation. nih.gov

The properties of the electrospun collagen nanofibers can be tailored by adjusting various parameters. These include solution properties like collagen concentration and solvent choice, as well as process parameters such as the applied voltage, flow rate, and the distance between the needle and the collector. nih.govscientificarchives.com Optimized conditions for calfskin type I collagen have yielded fibers with diameters around 100 nm that exhibit the characteristic 67 nm banding pattern of native collagen, indicating preservation of its natural structure. nih.gov Because collagen nanofibers can be mechanically weak, they are often blended with synthetic polymers or cross-linked to improve their strength and stability without compromising their biological activity. nih.gov The ability to create both randomly oriented and highly aligned fiber scaffolds allows for the engineering of anisotropic mechanical properties, which is crucial for applications involving tissues like tendons or cardiac muscle. manufacturingchemist.comnih.gov

Table 2: Influence of Electrospinning Parameters on Bovine Collagen Nanofiber Characteristics

Parameter Variation Effect on Nanofiber Scaffold Research Finding Source(s)
Collagen Concentration Increased Potential for inhomogeneities, altered fiber diameter Affects structural properties and cell growth potential. nih.govnih.gov
Solvent Composition Acetic acid vs. saline buffer Altered fiber morphology and integrity over time Acetic acid solutions produced stable, cylindrical fibers. researchgate.net
Applied Voltage Varied (e.g., 20 kV) Influences fiber diameter and spinning stability A key parameter to control fiber formation. researchgate.net
Flow Rate Varied (e.g., 0.1-1.5 mL/hr) Affects fiber diameter Different flow rates produce fibers of varying diameters. researchgate.net

| Cross-linking | Applied post-spinning | Increased fiber diameter and scaffold thickness | Improves mechanical strength and stability. | researchgate.net |

Collagen (cattle skin)-Based Bioinks for 3D Bioprinting Methodologies

Three-dimensional (3D) bioprinting has emerged as a revolutionary technology for fabricating complex, cell-laden tissue constructs with high precision. accscience.com Bioinks, the materials used in this process, are typically hydrogel-based and must possess specific properties to be printable while also supporting cell viability. nih.gov Collagen from bovine sources is a highly desirable component for bioinks due to its intrinsic biological activity, which promotes cell adhesion and function. mdpi.com

However, pure collagen solutions often exhibit low viscosity and slow gelation, making them challenging to print into stable, self-supporting 3D structures. nih.govnih.gov To overcome this, researchers have developed several strategies. One approach is to significantly increase the collagen concentration (e.g., to over 20-35 mg/mL) to enhance the storage modulus and viscosity of the bioink. nih.govyoutube.com Another common strategy is to blend the collagen with other biomaterials, such as gelatin, alginate, or hyaluronic acid, to improve its printability. mdpi.com A notable advancement is the Freeform Reversible Embedding of Suspended Hydrogels (FRESH) method, where a low-viscosity collagen bioink is extruded into a thermoreversible support hydrogel bath (e.g., gelatin slurry). nih.govyoutube.com This technique provides temporary physical support to the printed structure, allowing for the creation of intricate and delicate architectures that would otherwise collapse. youtube.com After printing, the support bath can be melted away by warming to 37°C, which simultaneously initiates the cross-linking of the collagen construct. youtube.com

Table 3: Formulations and Properties of Bovine Collagen-Based Bioinks

Bioink Composition Printing Method Key Properties & Strategies Application Source(s)
High-Concentration Collagen Extrusion 35-70 mg/mL concentration for improved mechanical strength. Printing of complex structures like heart valves. youtube.com
Collagen-Alginate-Fibrin Handheld Skin Printer Multi-component ink to form layered constructs. In-situ wound healing. mdpi.com
Low-Concentration Collagen FRESH Printing Printed into a gelatin slurry support bath for structural integrity. Fabrication of delicate and complex models. nih.govyoutube.com

| Collagen/α-TCP | Extrusion | Combined with a bioceramic to create a porous, cell-laden scaffold. | Bone tissue regeneration. | nih.gov |

Development of Collagen (cattle skin) Hydrogels for Regenerative Medicine Research

Collagen hydrogels are 3D networks of collagen fibrils that are swollen with large amounts of water, closely resembling the natural environment of soft tissues. nih.govresearchgate.net These hydrogels, often prepared from bovine collagen, are extensively researched for applications in regenerative medicine, particularly for wound healing and as cell delivery vehicles. nih.govresearchgate.net The gelation process typically involves the self-assembly of collagen molecules into fibrils under specific conditions of temperature (often 37°C), pH, and ionic strength. nih.gov

A primary challenge with pure collagen hydrogels is their relatively poor mechanical strength and rapid degradation in vivo. nih.gov To enhance their properties, various modification strategies are employed. Physical and chemical cross-linking methods can be used to increase the stiffness and stability of the hydrogel network. researchgate.net Furthermore, bovine collagen is frequently blended with other natural polymers like chitosan (B1678972) or synthetic polymers to create composite hydrogels with superior mechanical and biological performance. nih.gov These hydrogels can be loaded with bioactive molecules or cells and delivered in a minimally invasive manner, where they can promote tissue repair and regeneration by providing a supportive matrix for cell infiltration and new tissue formation. nih.govmdpi.com

Engineering of Collagen (cattle skin) Films, Sponges, and Membranes for Specific Research Models

Beyond porous scaffolds and hydrogels, collagen from cattle skin is engineered into other forms, such as films, sponges, and membranes, for specific research models and clinical applications. nih.govresearchgate.net

Collagen Films: These are thin, flexible sheets typically fabricated by air-drying a collagen solution. nih.gov They are often used in research to study cell behavior on a 2D collagen substrate or as a barrier membrane in guided tissue regeneration. The properties of the films can be influenced by the processing of the initial collagen slurry and by cross-linking treatments. nih.gov

Collagen Sponges: These are highly porous, absorbent structures created through lyophilization. nih.gov A commercially available example made from bovine skin collagen and glycosaminoglycans is used to promote fibroblast ingrowth for wound healing. nih.gov Their three-dimensional structure provides a large surface area for cell interaction and tissue integration. nih.gov

Collagen Membranes: These can be produced by layering and processing collagen films and are used extensively in dental and surgical applications as a biodegradable barrier to prevent the infiltration of undesirable cell types while guiding the regeneration of specific tissues. researchgate.net

These forms are particularly useful for creating in vitro 3D skin models. nih.gov Researchers can seed skin cells like keratinocytes and fibroblasts onto collagen sponges or membranes and culture them at an air-liquid interface to promote the formation of stratified epidermal and dermal layers, mimicking the structure of native skin. nih.govnih.gov

Collagen (cattle skin) in Biomimetic Material Design and Engineering

Biomimetic material design aims to create materials that replicate the structure, properties, and functions of biological tissues. mdpi.com Collagen, as the main structural component of the ECM in most animal tissues, is a fundamental building block in this field. mdpi.comresearchgate.net Collagen from cattle skin provides the essential biochemical cues and structural framework necessary to engineer materials that can effectively integrate with host tissue and guide regeneration. mdpi.comnih.gov

In bone tissue engineering, for example, researchers develop biomimetic composites by combining bovine collagen with inorganic materials like hydroxyapatite, the primary mineral component of bone. researchgate.netnih.gov These composite scaffolds mimic the natural composition of bone, providing both the organic matrix for cell attachment (collagen) and the inorganic phase for mechanical strength and osteoconductivity. nih.gov Similarly, in skin regeneration, collagen-based scaffolds are designed to emulate the dermal matrix, supporting the organization of fibroblasts and keratinocytes to form new, functional skin tissue. mdpi.commdpi.com The ability of collagen to self-assemble into fibrils and its recognition by cellular integrin receptors are key to its function in these biomimetic systems, allowing it to actively participate in the regenerative process. nih.govcapes.gov.br

Role of Collagen (cattle skin) in Extracellular Matrix Mimicry and Remodeling Studies

Collagen derived from cattle skin, specifically designated as Collagen (cattle skin) (9CI), serves as a fundamental biomaterial in the creation of in vitro and ex vivo models that mimic the native extracellular matrix (ECM). nih.govnih.gov The ECM is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. nih.gov Collagen is the primary structural protein in the ECM of mammals, influencing crucial cellular processes like proliferation, migration, and adhesion. mdpi.comnih.gov

In research, collagen from cattle skin is frequently used to construct three-dimensional (3D) scaffolds that replicate the fibrillar structure of connective tissues. nih.gov These models are invaluable for studying cellular behaviors in a tissue-like environment. nih.gov For instance, researchers utilize these collagen-based matrices to investigate cell migration, a process that is dependent on various ECM properties including its composition and alignment. mdpi.com Studies have shown that cells migrate at different rates in ECMs with and without collagen, highlighting its importance in these processes. mdpi.com

Furthermore, these biomimetic systems are instrumental in studying ECM remodeling, a dynamic process involving the synthesis, degradation, and reorganization of the matrix by cells. nih.gov In healthy tissues, this remodeling is tightly regulated to maintain tissue integrity. nih.gov However, in pathological conditions such as cancer, this process is often dysregulated. nih.gov Collagen (cattle skin) scaffolds allow researchers to observe how cells, including cancer cells, interact with and remodel the surrounding matrix. nih.gov For example, it has been observed that cells can densify and align collagen fibers, leading to localized increases in stiffness that can influence further cellular responses. nih.gov

Acellular collagen matrices derived from fetal bovine dermis have been shown to undergo progressive remodeling when implanted in vivo, supporting tissue regeneration with a reduced inflammatory response. researchgate.net This demonstrates the capacity of these materials to integrate with host tissues and facilitate a constructive remodeling process. researchgate.net The degradation of collagen itself can also release bioactive fragments that signal and regulate cellular activities, such as promoting fibroblast proliferation and angiogenesis, which are critical steps in wound healing and tissue regeneration. nih.govresearchgate.net

Collagen (cattle skin) as a Component in Advanced Drug Delivery System Research (as a biomaterial component)

Collagen (cattle skin) (9CI) is a widely utilized biomaterial in the research and development of advanced drug delivery systems due to its inherent properties of biocompatibility, biodegradability, and weak antigenicity. iomcworld.orgijrpb.com Its natural origin and similarity to human collagen make it an attractive carrier for a variety of therapeutic agents, including drugs, proteins, and genes. nih.govijrpb.com The versatility of bovine-derived collagen allows it to be fabricated into various forms to suit different delivery strategies.

These formulations include:

Films and Sheets: Often used as barrier membranes in guided tissue regeneration. nih.gov

Sponges: Created from purified bovine skin collagen, these can be loaded with drugs and are highly absorbent. iomcworld.org Sponges are often manufactured by freeze-drying a collagen solution. iomcworld.org

Gels and Hydrogels: These injectable and flowable matrices offer a biocompatible system for sustained drug release. nih.govresearchgate.net They can be combined with other polymers to enhance their mechanical strength. nih.gov

Nanoparticles and Nanospheres: These are being explored for targeted gene and drug delivery. nih.govijrpb.com

Shields: Specifically designed for ophthalmic drug delivery, these are gradually dissolved in the cornea. nih.gov

The primary advantage of using collagen as a drug delivery vehicle is its ability to form strong, stable fibers through self-aggregation and cross-linking, providing a controlled release of the encapsulated therapeutic agent. iomcworld.org For instance, collagen-based systems have demonstrated potential for the sustained and controlled delivery of medications. ijrpb.com Research has shown that using a collagen matrix as a carrier for gene delivery can enhance the formation of bone tissue, indicating its efficiency as an implantable delivery system. iomcworld.org

Furthermore, the porous structure of collagen matrices, which can be controlled by factors like collagen concentration and freezing rate during fabrication, is crucial for its function in drug delivery and tissue engineering. researchgate.net This porous nature allows for the diffusion of molecules and interaction with cells. researchgate.net While collagen from cattle skin is a valuable biomaterial, research also acknowledges challenges such as the cost of pure type I collagen and complex handling processes. ijrpb.com

Comparative Analysis of Bovine Dermal Collagen with Alternative Collagen Sources for Research Utility

Structural and Compositional Comparisons for Biomaterial Selection

The selection of a collagen source for research applications is a critical decision influenced by the structural and compositional characteristics of the collagen, which vary between species. Bovine dermal collagen is a popular choice due to its structural similarity to human collagen. starsandhoney.com

FeatureBovine Dermal CollagenPorcine CollagenMarine (Fish) CollagenAvian (Chicken) Collagen
Primary Collagen Types Type I and Type III innerworkhealth.comType I and Type IIIPrimarily Type I, with small amounts of Type II starsandhoney.cominnerworkhealth.comSimilar to bovine, contains Types I, II, and III starsandhoney.com
Amino Acid Profile High in Glycine (B1666218) and Proline starsandhoney.comancientandbrave.earthSimilar to bovineHigh in Glycine and Proline, may have more Alanine ancientandbrave.earthqnwellness.comSimilar to bovine
Molecular Size (pre-hydrolysis) Larger than marine collagen innerworkhealth.comqnwellness.comSimilar to bovineSmaller than bovine collagen innerworkhealth.comSimilar to bovine
Biocompatibility Good, easily recognized by the human body starsandhoney.comGood, with a lower risk of certain transmissible diseases compared to bovine. researchgate.netGood, but potential for allergies in individuals with fish allergies. innerworkhealth.comGood, but may have a higher risk of unwanted immune responses. starsandhoney.com

Bovine collagen, extracted from the skin, bones, and cartilage of cows, is rich in Type I and Type III collagen. innerworkhealth.com Type I is essential for the structure of skin and bone, while Type III is important for blood vessels and organs. innerworkhealth.com Porcine collagen shares a similar composition. researchgate.net Marine collagen, on the other hand, is predominantly Type I. innerworkhealth.com While bovine collagen has a larger initial molecular size, this difference can be mitigated through hydrolysis, which breaks it down into smaller, more bioavailable peptides. qnwellness.com

Performance Comparisons in In Vitro and Ex Vivo Research Models

The performance of collagen-based biomaterials in research models is directly linked to their structural and compositional properties.

Performance MetricBovine Dermal CollagenPorcine CollagenMarine CollagenAvian Collagen
Cell Proliferation & Adhesion Supports long-term cell adhesion and growth. researchgate.netSimilar biocompatibility and cell proliferation to bovine collagen. researchgate.netSupports skin regeneration due to high proline and glycine content. innerworkhealth.comSimilar biocompatibility and cell proliferation to bovine collagen. researchgate.net
Scaffold Porosity Can produce scaffolds with the smallest pores when compared to porcine and avian sources in some studies. researchgate.netIntermediate pore size. researchgate.netN/ACan produce scaffolds with the largest pores in some studies. researchgate.net
Mechanical Properties Tensile strength of membranes can be lower than porcine-derived membranes in some comparisons. researchgate.netCan exhibit higher tensile strength in membrane form compared to some bovine sources. researchgate.netN/AMechanical properties of scaffolds increase over time in culture. researchgate.net
In Vitro Inflammatory Response Formulations like collagen sponges can evoke a local inflammatory response, indicated by PGE2 release. episkin.comN/AN/AN/A
In Vivo Remodeling Acellular matrices support progressive tissue remodeling with reduced inflammation. researchgate.netN/AN/AN/A

In studies comparing collagen-chitosan scaffolds, those made from bovine, porcine, and avian collagen all demonstrated the ability to support long-term dermal fibroblast adhesion and growth. researchgate.net However, the physical properties of the scaffolds, such as pore size, were dependent on the collagen source. researchgate.net One study found that bovine collagen produced scaffolds with the smallest pores, while avian collagen resulted in the largest. researchgate.net

Another comparative study of non-cross-linked collagen membranes found that porcine-derived membranes had higher tensile strength than bovine-derived ones. researchgate.net In vitro experiments using cultured human skin have shown that different formulations of bovine collagen can elicit an inflammatory response, with the intensity varying based on the specific product. episkin.com For example, a sponge formulation led to higher concentrations of prostaglandin (B15479496) E2, an indicator of inflammation, compared to other forms. episkin.com

Ultimately, the choice of collagen source depends on the specific requirements of the research application, balancing factors like desired mechanical properties, pore structure, and potential for an immune response.

Future Research Directions and Methodological Advancements for Collagen Cattle Skin 9ci

Methodological Advancements in Collagen (cattle skin) Standardization and Quality Control for Research Applications

The reliability and reproducibility of research on bovine skin collagen hinge on the implementation of robust standardization and quality control (QC) protocols. Historically, the lack of uniform standards has led to variability in experimental outcomes. Future advancements are geared towards establishing comprehensive QC measures that ensure consistency across different batches and sources of collagen for research applications.

A primary area of development is the refinement of extraction and purification techniques to produce research-grade collagen with minimal immunogenic epitopes and contaminants. wipo.intmarkwideresearch.com Methods employing acidic and enzymatic hydrolysis, followed by dialysis and centrifugation, are being optimized to control for molecular weight distribution and remove terminal peptides that can trigger immune responses. wipo.int The industry is investing in advanced filtration and chromatography to ensure bovine spongiform encephalopathy (BSE)-free certification and reduce immunogenicity. markwideresearch.com

To ensure the quality and consistency of collagen preparations, researchers are moving beyond basic analyses to more specific and quantitative methods. While traditional methods like analyzing hydroxyproline (B1673980) content after complete hydrolysis have been used, they are often time-consuming. mdpi.comresearchgate.net Newer, simpler chromatographic methods are being developed for routine quality control. mdpi.comresearchgate.net These include methods for analyzing untreated samples and, more specifically, quantifying the underivatized tripeptide Gly-Pro-Hyp after bacterial collagenase hydrolysis, which offers specificity and the ability to distinguish between terrestrial and marine collagen sources. mdpi.com The atomic Carbon to Nitrogen (C:N) ratio is another widely used QC criterion, particularly for ancient samples, with an acceptable range for modern collagen being more constrained to ensure isotopic compositions are not skewed by contaminants. datadryad.org

Table 1: Comparison of Quality Control Methods for Bovine Collagen

MethodPrincipleAdvantagesLimitations
Hydroxyproline Assay Colorimetric or chromatographic quantification of hydroxyproline, a key amino acid in collagen, after acid hydrolysis.Well-established, provides a quantitative measure of total collagen.Time-consuming, destructive to the sample, does not distinguish between collagen types. mdpi.com
SDS-PAGE Sodium dodecyl sulfate-polyacrylamide gel electrophoresis separates proteins based on molecular weight, identifying the characteristic α, β, and γ chains of type I collagen. waikato.ac.nzwur.nlProvides information on collagen type and purity, detects degradation.Semi-quantitative, can be influenced by post-translational modifications.
HPLC-GPH High-Performance Liquid Chromatography quantification of the Gly-Pro-Hyp tripeptide after specific enzymatic hydrolysis. mdpi.comHigh specificity, can differentiate collagen origins (e.g., bovine vs. marine), non-destructive to the tripeptide. mdpi.comRequires specific enzymes, method development can be complex.
Atomic C:N Ratio Measurement of the elemental ratio of carbon to nitrogen, which is characteristic for pure collagen. datadryad.orgSimple, effective for detecting non-collagenous protein contamination.The "acceptable" range can vary; less effective for detecting contamination with materials having a similar C:N ratio. datadryad.org

Future efforts will likely focus on creating internationally recognized standards for research-grade bovine collagen, specifying parameters such as purity, molecular weight distribution, endotoxin (B1171834) levels, and the integrity of the triple-helical structure.

Emerging Analytical and Spectroscopic Techniques for Comprehensive Structural and Functional Elucidation

A deep understanding of the structure-function relationship of bovine skin collagen is paramount for its application in sophisticated biomaterials. Emerging analytical and spectroscopic techniques are providing unprecedented insights into its hierarchical structure, from the molecular to the fibrillar level.

Fourier Transform Infrared (FTIR) Spectroscopy has become a vital tool for analyzing the secondary structure of collagen. waikato.ac.nznih.gov Specific regions of the FTIR spectrum, such as the amide I band, can be analyzed to assess the integrity of the triple helix and to monitor changes related to cross-linking. nih.gov Polarized FTIR can further provide information on the orientation of collagen molecules within a material. mdpi.com

Mass Spectrometry (MS) -based techniques are increasingly used for detailed molecular characterization. Liquid chromatography/electrospray ionization mass spectrometry (LC/ESI-MS) can identify specific peptide sequences after enzymatic digestion (e.g., with trypsin), allowing for unambiguous identification of collagen type I and the detection of interspecies differences. acs.orgnih.gov This "peptide fingerprinting" approach provides a highly sensitive and selective method for quality control and source verification. acs.org Recent advancements even allow for the extraction and identification of collagen from highly deteriorated leather artifacts using minimal sample sizes. mdpi.com

Microscopy techniques offer visual confirmation of collagen's structural integrity. Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and the network structure of collagen fibrils. waikato.ac.nznih.govTransmission Electron Microscopy (TEM) provides higher resolution images of the characteristic D-banding pattern of collagen fibrils, confirming their native assembly. nih.gov

Other key techniques include:

Circular Dichroism (CD) Spectroscopy , which is used to confirm the presence and stability of the collagen triple helix structure in solution. nih.gov

Differential Scanning Calorimetry (DSC) , which determines the thermal denaturation temperature of collagen, providing a measure of its thermal stability. waikato.ac.nznih.gov

X-ray Diffraction (XRD) , which helps in confirming the preservation of the supramolecular structure of type I collagen. acs.org

The future in this area involves the correlative use of these techniques to build a multi-scale understanding of how processing and modifications affect the structure and, consequently, the biological and mechanical function of bovine skin collagen.

Table 2: Advanced Analytical Techniques for Bovine Collagen Characterization

TechniqueInformation ObtainedResearch Application Example
FTIR Spectroscopy Secondary structure (triple helix integrity), cross-linking, molecular orientation. nih.govmdpi.comAssessing the impact of cross-linking agents on collagen's molecular structure. nih.gov
Mass Spectrometry (LC/ESI-MS) Amino acid sequence, collagen type identification, species-specific marker peptides. acs.orgnih.govVerifying the bovine origin of collagen in a biomaterial and ensuring the absence of other collagen types. acs.org
Scanning Electron Microscopy (SEM) Fibril network morphology, surface topography, porosity of scaffolds. waikato.ac.nzVisualizing the microstructure of collagen-based films and scaffolds for tissue engineering. waikato.ac.nz
Circular Dichroism (CD) Confirmation and stability of the triple-helical conformation in solution. nih.govVerifying that an extraction process has not denatured the collagen molecules. nih.gov
Differential Scanning Calorimetry (DSC) Thermal denaturation temperature (Td), thermal stability. waikato.ac.nzComparing the thermal stability of collagen from animals of different ages or after different processing methods. waikato.ac.nz

Strategic Development of Next-Generation Collagen (cattle skin)-Based Biomaterials and Their Research Paradigms

Bovine skin collagen is a cornerstone biomaterial due to its excellent biocompatibility, biodegradability, and low immunogenicity. nih.govpratherranch.com The strategic focus is now on creating "smart" or functionalized biomaterials that go beyond providing a simple scaffold and actively direct cellular responses and tissue regeneration.

A major research paradigm is the development of collagen scaffolds for tissue engineering and wound healing. markwideresearch.comnih.gov These scaffolds are designed to mimic the natural extracellular matrix (ECM), providing a supportive structure for cell infiltration, growth, and differentiation. pratherranch.com Future research is aimed at optimizing these scaffolds by enhancing their mechanical strength and controlling their degradation rate. nih.gov This is often achieved through various cross-linking techniques . While chemical cross-linkers like glutaraldehyde (B144438) have been widely used, concerns about potential cytotoxicity have shifted focus towards enzymatic cross-linkers (e.g., transglutaminase) and physical methods, which avoid chemical residues. nih.govnih.gov

The next generation of collagen biomaterials involves functionalization with bioactive molecules. For instance, collagen scaffolds can be functionalized with growth factors or other biomolecules to enhance tissue regeneration and reduce fibrosis. nih.gov Research has shown that incorporating a heparan sulfate (B86663) mimic can help in capturing and protecting growth factors like FGF-2, improving the performance of wound healing biomaterials. nih.gov

The development of collagen-based hydrogels is another active area of research. nih.gov These materials are highly hydrated polymer networks that can be used for a variety of applications, but often suffer from low mechanical stiffness and rapid degradation. nih.govplos.org Future work will focus on improving these properties through controlled cross-linking and combination with other biopolymers to create materials suitable for applications like bone tissue engineering. nih.gov

The research paradigm is shifting from passive scaffolds to bioactive systems that can be tailored for specific clinical needs, such as smart dressings or bioactive coatings for medical devices. markwideresearch.com

Integration of Computational Modeling and Simulation with Experimental Studies of Collagen (cattle skin)

The integration of computational modeling with experimental research offers a powerful approach to accelerate the design and optimization of collagen-based materials. By simulating the behavior of collagen at a molecular level, researchers can gain insights that are difficult or impossible to obtain through experiments alone.

Computational analysis can be used to study the structural and physicochemical properties of collagen sequences. nih.gov For example, tools can predict hydrophobicity, flexibility, and secondary structure based on the amino acid sequence, helping to characterize different collagen types and predict their behavior. nih.gov This in-silico analysis can facilitate a deeper understanding of the protein family and guide experimental work. nih.gov

Molecular Dynamics (MD) simulations are being used to study the stability and degradation of collagen. mit.edu By creating computational models of collagen-like peptides, researchers can predict their triple-helical content and compare these predictions with experimental results from techniques like Circular Dichroism. mit.edu This synergy allows for a detailed investigation of how variations in amino acid sequence affect collagen stability. mit.edu

Furthermore, computational models are being developed to predict the mechanical properties of collagen hydrogels. nih.govplos.org By modeling the collagen network, these simulations can reproduce the mechanical behavior observed in experiments, such as strain-stiffening. nih.govplos.org This allows researchers to estimate network parameters and predict the mechanical properties of a defined collagen network without extensive experimental work, significantly speeding up the development of hydrogels with optimal properties for applications like cell culture and tissue engineering. nih.govplos.org

The future of collagen research will see an even tighter integration of these computational approaches with experimental validation. For instance, machine learning (ML) algorithms can be used to analyze data from mechanical testing of collagen implants, creating predictive models that can assess quality in real-time and optimize manufacturing parameters. mdpi.com This data-driven approach, combining materials science with AI, represents a significant step towards the intelligent and predictive design of next-generation collagen biomaterials. mdpi.com

Q & A

Q. What standardized protocols are recommended for extracting collagen from cattle skin, and how do extraction methods influence structural integrity?

Collagen extraction typically involves enzymatic digestion (e.g., pepsin) or acid/alkali solubilization. For cattle skin, enzymatic methods using pepsin at controlled pH (e.g., 1.5–3.0) are preferred to preserve triple-helix structure. Acid-soluble methods risk partial denaturation, altering fibril formation kinetics . Comparative studies show that pepsin-extracted collagen retains higher thermal stability (denaturation temperature ~40°C) and better fibrillar assembly, critical for tissue engineering applications .

Q. Which analytical methods are most reliable for characterizing collagen purity, structural integrity, and post-translational modifications?

  • SDS-PAGE : Resolves α-chains (α1, α2) to confirm Type I collagen purity and detect degradation products .
  • FTIR Spectroscopy : Identifies amide I (1600–1700 cm⁻¹) and amide III (1200–1300 cm⁻¹) bands to assess secondary structure .
  • Circular Dichroism (CD) : Monitors thermal denaturation (e.g., Tm shifts) to evaluate stability .
  • Hydroxyproline Assay : Quantifies collagen content via colorimetric methods (e.g., Woessner’s assay) .

Q. How can researchers mitigate the risk of transmitting animal spongiform encephalopathy (TSE) when sourcing cattle hides?

TSE risk is negligible if hides are procured without contamination by central nervous tissues or blood. Compliance with EU guidelines (CPMP/CVMP) requires documentation of sourcing from TSE-free herds and adherence to Good Manufacturing Practices (GMP) during processing .

Q. What are the key considerations for designing randomized controlled trials (RCTs) to study collagen’s efficacy in connective tissue repair?

  • Dose Range : 2.5–15 g/day, stratified by subject health status (healthy vs. osteoarthritic) .
  • Outcome Metrics : Dual-energy X-ray absorptiometry (DEXA) for bone density, WOMAC scores for joint pain, and histology for skin elasticity .
  • Blinding : Use placebo-controlled, double-blinded designs to reduce bias .

Advanced Research Questions

Q. How can cross-study variability in collagen bioactivity be addressed, particularly in conflicting outcomes for wound healing or osteogenesis?

Variability often stems from:

  • Source Heterogeneity : Breed, age, and diet of cattle alter collagen crosslinking density .
  • Extraction Protocols : Acid vs. enzymatic methods yield differing fibril diameters (30–300 nm), affecting cellular adhesion .
  • Analytical Consistency : Standardize hydroxyproline quantification and FTIR parameters (e.g., resolution, baseline correction) across labs .

Q. What strategies optimize collagen extraction for specific biomedical applications, such as 3D bioprinting or drug delivery?

  • Fibril Alignment : Electrospinning or shear-induced alignment enhances tensile strength (e.g., 15–50 MPa for vascular grafts) .
  • Crosslinking : UV irradiation or genipin treatment increases resistance to collagenase degradation (e.g., 70% mass retention after 14 days) .
  • Porosity Control : Freeze-drying at −80°C creates 100–500 μm pores suitable for cell infiltration .

Q. How do in vitro models (e.g., fibroblast cultures) correlate with in vivo outcomes for collagen-based scaffolds?

  • In Vitro Limitations : Fibroblast proliferation assays may overestimate efficacy due to lack of immune response or mechanical stress .
  • Hybrid Models : Use ex vivo skin explants or bioreactors with dynamic loading to mimic physiological conditions .

Q. What methodological flaws are common in collagen supplementation studies, and how can they be mitigated?

  • Confounding Variables : Failure to control for dietary proline/vitamin C intake, which synergizes with collagen synthesis .
  • Sample Size : Underpowered studies (<50 participants) risk Type II errors; use power analysis (α=0.05, β=0.2) during design .
  • Bioavailability Assays : Combine LC-MS for hydroxyproline tracking with radiolabeled collagen peptides to quantify absorption .

Q. What analytical techniques are critical for standardizing collagen supplements in research settings?

  • HPLC-MS : Identifies peptide sequences (e.g., Gly-Pro-Hyp) to verify hydrolysis efficiency .
  • Amino Acid Analysis : Detects non-collagenous protein contamination (e.g., elastin residues) .
  • Dynamic Light Scattering (DLS) : Measures hydrodynamic radius (1–10 nm) to ensure consistent particle size .

Q. How can collagen bioavailability be enhanced for systemic therapeutic effects?

  • Nanoencapsulation : Liposomal or PLGA nanoparticles improve intestinal absorption (e.g., 2.5-fold increase in plasma hydroxyproline) .
  • Co-Supplementation : Co-administration with hyaluronic acid or vitamin C upregulates fibroblast collagen receptors (e.g., integrin α2β1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.